Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJVAODOMRERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659424 | |
| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-21-0 | |
| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a heterocyclic compound featuring a highly functionalized thiazole core. As a trifunctional scaffold, possessing a reactive bromine atom, an ester group, and a phenyl substituent, it represents a versatile and valuable building block in modern synthetic and medicinal chemistry. The thiazole ring itself is a privileged structure, integral to numerous biologically active molecules, including FDA-approved antifungal drugs like isavuconazole.[1] This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and drug development.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following section details the key identifiers for this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 914347-21-0 | [2][3] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [2][3] |
| Molecular Weight | 312.18 g/mol | [2][3] |
| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Synonyms | 5-Bromo-2-phenylthiazole-4-carboxylic acid ethyl ester | [2] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#34A853"]; O2 [label="O", fontcolor="#34A853"];
// Phenyl Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Thiazole Ring C1 -- C7 [len=1.5]; C7 -- N [len=1.5]; N -- C8 [len=1.5]; C8 -- S [len=1.5]; S -- C7 [len=1.5];
// Substituents on Thiazole C8 -- C9 [len=1.5]; C9 -- Br [len=1.5]; C8 -- C10 [len=1.5];
// Ester Group C10 -- O1 [len=1.5, style=double]; C10 -- O2 [len=1.5]; O2 -- C11 [len=1.5]; C11 -- C12 [len=1.5];
// Positions for layout C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"]; C7 [pos="0,1.5!"]; N [pos="1.3,2.25!"]; C8 [pos="2.6,1.5!"]; S [pos="1.3,0!"]; C9 [pos="3.9,2.25!"]; Br [pos="5.2,1.5!"]; C10 [pos="3.9,0!"]; O1 [pos="3.9,-1.0!"]; O2 [pos="5.2,0.5!"]; C11 [pos="6.5,0!"]; C12 [pos="7.8,0.5!"]; }
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence solubility, permeability, and formulation strategies in drug development.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Boiling Point | 408 °C at 760 mmHg | Predicted value.[2] |
| Density | 1.5 g/cm³ | Predicted value.[2] |
| Flash Point | 200.6 °C | Predicted value.[2] |
| Refractive Index | 1.602 | Predicted value.[2] |
| Polar Surface Area (PSA) | 67.4 Ų | A key descriptor for predicting drug transport properties.[2] |
| LogP (XLogP3) | 3.75 | Indicates moderate lipophilicity.[2] |
| Solubility | Poorly soluble in water | Expected based on LogP and structure; soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4] |
Spectral Analysis
Spectral data provides unambiguous confirmation of a molecule's structure. Below is an expert interpretation of the expected spectral characteristics.
3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is used to identify the hydrogen atoms in a molecule. For a standard solvent like CDCl₃:
-
Ethyl Ester Protons: A quartet signal is expected around δ 4.4 ppm (for the -O-CH₂- group) coupled to a triplet signal around δ 1.4 ppm (for the -CH₃ group). This distinct pattern is a hallmark of an ethyl ester.
-
Phenyl Protons: A multiplet or series of multiplets would appear in the aromatic region, typically between δ 7.3 and δ 8.0 ppm, integrating to 5 protons. The exact splitting depends on the specific electronic environment of each proton.
-
Thiazole Proton: This molecule lacks a proton on the thiazole ring itself, as all positions (2, 4, and 5) are substituted.
3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Ester Carbonyl: A signal for the ester carbonyl carbon (C=O) is expected to be significantly downfield, around δ 160-165 ppm.
-
Aromatic & Thiazole Carbons: A cluster of signals between δ 110-160 ppm would correspond to the carbons of the phenyl and thiazole rings.
-
Ethyl Ester Carbons: The -O-CH₂- carbon typically appears around δ 61 ppm, while the -CH₃ carbon is found upfield, around δ 14 ppm.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Molecular Ion Peak: The key feature would be the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br isotope.
-
Exact Mass: The exact mass is 310.96200 Da.[2]
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the phenyl ring.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is paramount for its use as a chemical intermediate.
4.1. Synthesis
The most classical and reliable method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[5][6][7] This involves the condensation of an α-halocarbonyl compound with a thioamide.
Caption: Generalized Hantzsch synthesis workflow for the target molecule.
Experimental Protocol: Hantzsch Thiazole Synthesis Causality: This one-pot condensation is efficient because it forms two bonds (C-S and C-N) in a single sequence, driven by the formation of a stable aromatic thiazole ring.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.
-
Addition: Add ethyl 2,4-dibromo-3-oxobutanoate (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
4.2. Reactivity
The molecule's utility stems from its three distinct reactive sites, allowing for sequential and selective modifications.
Caption: Key reactivity pathways for chemical modification.
-
Reactivity at the C5-Bromine: The C-Br bond is the most versatile handle for building molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions.
-
Reactivity of the Ester Group: The ethyl ester at the C4-position can be readily transformed.
-
Reactivity of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern (ortho, meta, para) will be directed by the electron-withdrawing nature of the thiazole ring system.
Applications in Research and Drug Development
The phenylthiazole scaffold is a privileged motif in medicinal chemistry, known for a wide spectrum of biological activities.[15][16][17][18]
-
Antifungal Agents: Phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway.[1][15] This makes compounds derived from this scaffold promising candidates for new antifungal drugs.
-
Anticancer and Anti-inflammatory Activity: Various substituted thiazoles have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies.
-
Chemical Intermediate: As a highly functionalized and reactive molecule, this compound serves as an ideal starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. Its structure allows for systematic modifications at three key positions to explore structure-activity relationships (SAR).
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Hazards: While specific toxicity data for this compound is limited, related brominated aromatic compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical and material sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity at three distinct positions make it an exceptionally valuable intermediate. Researchers and drug development professionals can leverage this scaffold to construct novel molecules with tailored biological activities, accelerating the discovery of next-generation therapeutics.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. chembk.com [chembk.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. nitt.edu [nitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate CAS number 914347-21-0
An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0): A Keystone Scaffold for Modern Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its structure incorporates three key features for chemical diversification: a stable 2-phenylthiazole core, a reactive bromine atom at the 5-position, and an ethyl ester at the 4-position. This unique combination allows for the strategic and modular synthesis of vast libraries of compounds. The thiazole ring itself is a "privileged scaffold," found in numerous FDA-approved drugs and biologically active molecules, underscoring the therapeutic potential of its derivatives.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and its proven applications as a versatile intermediate in the creation of novel therapeutic agents.
The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[4] Its prevalence in nature, exemplified by its presence in Vitamin B1 (thiamine), hints at its fundamental biological compatibility.[5] Synthetic thiazole derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and CNS-regulating properties.[1][2][6] The stability of the thiazole ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets.[3] The development of drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam showcases the therapeutic success of this versatile moiety.[1][2]
Physicochemical Profile of this compound
A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914347-21-0 | [7][8][9] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [7][9] |
| Molecular Weight | 312.18 g/mol | [7][9] |
| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | [10] |
| Density | 1.5 g/cm³ | [7] |
| Boiling Point | 408°C at 760 mmHg | [7] |
| Flash Point | 200.6°C | [7] |
| Purity | Typically ≥95% | [9][10] |
| Physical Form | Solid | |
| Storage | Sealed in dry, 2-8°C | [8] |
Synthesis and Mechanistic Insights
The construction of the substituted thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[11][12]
The Hantzsch Thiazole Synthesis: A Foundational Approach
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[13] The reaction proceeds through a multistep pathway initiated by an SN2 attack of the nucleophilic sulfur from the thioamide onto the electrophilic carbon of the α-haloketone.[14] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[11] The versatility of this method allows for the introduction of various substituents on the final thiazole product by simply changing the starting materials.
Proposed Synthetic Pathway for this compound
While direct synthesis in a single step is possible, a more common and controllable laboratory approach involves a two-step sequence: the initial formation of the 2-phenylthiazole-4-carboxylate core, followed by selective bromination at the electron-rich C5 position.
-
Step 1: Hantzsch Synthesis of Ethyl 2-phenylthiazole-4-carboxylate. Reaction of ethyl 3-bromo-2-oxobutanoate with benzamide provides the precursor, ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8).[15]
-
Step 2: Electrophilic Bromination. The synthesized thiazole is then subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid to install the bromo group specifically at the 5-position, yielding the final product.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for thiazole synthesis and bromination.
Part A: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate
-
To a solution of benzamide (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add ethyl 3-bromo-2-oxobutanoate (1.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water, leading to the precipitation of the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from ethanol to yield pure ethyl 2-phenylthiazole-4-carboxylate as a solid.
Part B: Bromination to this compound
-
Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) from Part A in glacial acetic acid (10 mL/mmol) in a flask protected from light.
-
Cool the solution to 0-5°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice water, resulting in the precipitation of the brominated product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold 5% sodium thiosulfate solution to quench any remaining bromine.
-
Wash again with water and dry the solid under vacuum to afford the final product, this compound.
Chemical Reactivity and Strategic Functionalization
The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to build molecular complexity.
-
C5-Bromo Group : This is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.[16][17]
-
C4-Ethyl Ester : This group can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. The resulting acid is a key precursor for forming amide bonds via coupling with a diverse range of amines, a common strategy to improve pharmacokinetic properties and explore new binding interactions.[18][19]
Detailed Experimental Protocol: Functionalization (Amide Formation)
-
Ester Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis confirms the complete consumption of the starting ester.
-
Acidification: Acidify the reaction mixture to pH ~2-3 with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Amide Coupling: Dissolve the crude 5-bromo-2-phenylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Add a coupling agent such as EDCI (1.2 eq) and an activator like HOBt (1.2 eq), followed by a tertiary amine base like DIEA (2.5 eq).
-
Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
-
Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired amide derivative.
Applications in Contemporary Drug Discovery
The true value of this compound is demonstrated by its successful application in the synthesis of biologically active molecules targeting a range of diseases.
-
Anticancer Agents : The 2-phenylthiazole-4-carboxamide scaffold has been identified as a promising core for the development of novel cytotoxic agents. Studies have shown that derivatives synthesized from this core exhibit potent activity against various human cancer cell lines, including breast and colon cancer.[18][19] The ability to rapidly generate libraries of amides at the C4-position and diverse bi-aryl compounds via C5-coupling allows for extensive exploration of the SAR to optimize potency and selectivity.[4]
-
Antifungal CYP51 Inhibitors : Lanosterol 14α-demethylase (CYP51) is a critical enzyme in fungal cell membrane biosynthesis and a validated target for antifungal drugs. Phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors.[16] The synthesis of these inhibitors often utilizes the C5-bromo position of a thiazole intermediate for Suzuki coupling to introduce various substituted phenyl rings, highlighting the strategic importance of this functional handle in modulating target engagement.[16]
-
Broad Biological Significance : Beyond cancer and fungal infections, the substituted thiazole nucleus is integral to compounds with a vast array of biological activities. These include agents for treating hypertension, HIV, bacterial infections, and central nervous system disorders.[2][5] The title compound provides a reliable and versatile starting point for accessing novel chemical space within these and other therapeutic areas.
Conclusion
This compound (CAS 914347-21-0) is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis via the robust Hantzsch reaction, and orthogonally reactive functional groups make it an invaluable tool for medicinal chemists. By enabling the efficient and modular synthesis of diverse compound libraries, it facilitates the rapid exploration of structure-activity relationships, accelerating the journey from a chemical scaffold to a potential therapeutic candidate. For any research organization focused on the development of novel small-molecule drugs, mastering the chemistry of this keystone intermediate is a significant step toward achieving its goals.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jetir.org [jetir.org]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 914347-21-0|this compound|BLD Pharm [bldpharm.com]
- 9. en.huatengsci.com [en.huatengsci.com]
- 10. This compound [synhet.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. synarchive.com [synarchive.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. lookchem.com [lookchem.com]
- 16. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [wap.guidechem.com]
- 18. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Introduction: The Structural Significance of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
This compound is a multifaceted heterocyclic compound featuring a thiazole core, a functionality prevalent in many biologically active molecules. The strategic placement of a phenyl group at the 2-position, a bromine atom at the 5-position, and an ethyl carboxylate at the 4-position imparts a unique electronic and steric profile. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its reactivity in drug discovery and materials science applications. This guide provides a detailed roadmap for its analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal distinct signals for the protons of the ethyl group and the phenyl ring. The absence of a proton at the 5-position of the thiazole ring, due to bromine substitution, simplifies the aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | 3H | Shielded aliphatic protons coupled to the -CH₂- group. |
| -CH₂- (ethyl) | 4.3 - 4.5 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom and coupled to the -CH₃ group. |
| Phenyl H (ortho) | 7.8 - 8.0 | Multiplet (m) | 2H | Deshielded due to proximity to the electron-withdrawing thiazole ring. |
| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | Typical chemical shift for protons on a benzene ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (ethyl) | ~14 | Typical for an aliphatic methyl group in an ester. |
| -CH₂- (ethyl) | ~62 | Deshielded by the adjacent oxygen atom. |
| C5 (thiazole) | ~115 | Carbon bearing the bromine atom, significantly influenced by halogen substitution. |
| Phenyl C (para) | ~129 | Aromatic carbon. |
| Phenyl C (meta) | ~129 | Aromatic carbons. |
| Phenyl C (ortho) | ~131 | Aromatic carbons. |
| Phenyl C (ipso) | ~133 | Carbon attached to the thiazole ring. |
| C4 (thiazole) | ~148 | Carbon attached to the carboxylate group. |
| C=O (ester) | ~160 | Carbonyl carbon of the ester. |
| C2 (thiazole) | ~170 | Carbon attached to the phenyl group and the sulfur and nitrogen atoms of the thiazole ring. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Diagram of NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the ester group, and the C-Br bond.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Characteristic of C-H bonds on the phenyl and thiazole rings. |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the C-H bonds of the ethyl group. |
| ~1720 | C=O stretch (ester) | Strong | A prominent peak indicating the presence of the ester carbonyl group. The conjugation with the thiazole ring may slightly lower this frequency.[1][2] |
| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong | Multiple bands are expected due to the vibrations of the phenyl and thiazole rings. |
| 1300 - 1100 | C-O stretch (ester) | Strong | Two distinct C-O stretching bands are characteristic of esters.[2] |
| ~700 | C-Br stretch | Medium to Strong | Absorption in the fingerprint region indicating the carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Diagram of IR Spectroscopy Principle
Caption: Principle of IR spectroscopy for functional group identification.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
For this compound (C₁₂H₁₀BrNO₂S), the high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z (for ⁷⁹Br/⁸¹Br) | Ion | Rationale |
| 311/313 | [M]⁺ | Molecular ion peak. |
| 283/285 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl group. |
| 266/268 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 238/240 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical. |
| 184 | [C₇H₅NS]⁺ | Fragment corresponding to the 2-phenylthiazole cation. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocol for Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
Instrumental Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
Diagram of a Potential MS Fragmentation Pathway
References
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Introduction: The Significance of Thiazole Derivatives in Modern Drug Discovery
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in a vast array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[3][4] The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of a compound's steric and electronic profile, which is crucial for optimizing its interaction with biological targets.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[5][6]
This guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of a representative thiazole derivative, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate. We will navigate the entire workflow, from the foundational step of crystal growth to the intricacies of structure solution and refinement, offering not just procedural steps but the underlying scientific rationale that governs each decision in the process.
Part 1: From Powder to Perfection - The Art and Science of Crystallization
The journey to a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal suitable for X-ray diffraction.[5][6] For a small organic molecule like this compound, several techniques can be employed. The choice of method and solvent is not arbitrary; it is a systematic exploration of the compound's physicochemical properties.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of controlled precipitation, where a solute in a supersaturated solution organizes itself into a highly ordered, crystalline lattice.[7] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This solubility differential is the driving force for crystallization upon cooling.
Step-by-Step Crystallization Protocol for this compound
The following protocol outlines common and effective methods for crystallizing small organic molecules.
1. Slow Evaporation:
-
Rationale: This is often the simplest and most successful starting point.[8] The gradual removal of the solvent slowly increases the concentration of the solute, allowing molecules ample time to arrange themselves into a well-ordered crystal lattice.
-
Protocol:
-
Dissolve a small amount (5-10 mg) of this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Leave the vial undisturbed in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
-
2. Vapor Diffusion:
-
Rationale: This technique is particularly effective when only small quantities of the compound are available and is excellent for screening a wide range of solvent-antisolvent systems.[8] It promotes slow crystal growth by gradually changing the solvent composition.
-
Protocol:
-
Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane) in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane).
-
The more volatile solvent from the inner vial will slowly evaporate and mix with the vapor of the anti-solvent in the larger jar. The anti-solvent vapor will then diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
3. Liquid-Liquid Diffusion:
-
Rationale: This method is useful when the compound is highly insoluble and difficult to work with.[6] It creates a very slow and controlled mixing at the interface of two solvents, which can lead to the formation of high-quality crystals.
-
Protocol:
-
In a narrow test tube, carefully layer a solution of the compound in a dense, good solvent (e.g., chloroform) at the bottom.
-
Gently and slowly add a less dense anti-solvent (e.g., methanol or hexane) on top to create a distinct interface.
-
Seal the tube and leave it undisturbed. Crystals will ideally form at the interface over time.
-
| Crystallization Method | Principle | Advantages | Considerations |
| Slow Evaporation | Gradual increase in concentration through solvent evaporation. | Simple, requires minimal setup. | Rate of evaporation can be hard to control. |
| Vapor Diffusion | Slow introduction of an anti-solvent via vapor phase. | Excellent for small quantities, good for screening.[8] | Requires volatile solvents. |
| Liquid-Liquid Diffusion | Slow mixing at the interface of a solvent and anti-solvent. | Good for poorly soluble compounds, promotes slow growth. | Can be technically challenging to set up without disturbing the interface. |
Part 2: Illuminating the Invisible - Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer. This powerful technique provides detailed information about the three-dimensional arrangement of atoms by analyzing how X-rays are diffracted by the crystal lattice.[9][10]
The Workflow of Data Collection and Processing
The overall process can be visualized as a linear progression from data acquisition to a refined structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol for Data Collection
-
Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. It is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[11]
Data Processing: From Images to Intensities
The raw diffraction images are processed to extract the intensities of the individual reflections.[11]
-
Integration: This step involves identifying the positions of the diffraction spots on the images and integrating their intensities.
-
Scaling and Merging: Data from multiple images are scaled to a common reference frame to account for variations in X-ray beam intensity and crystal decay. Symmetry-equivalent reflections are then merged to produce a final set of unique reflection data.[11]
Part 3: Solving the Puzzle - Structure Solution and Refinement
The processed data file contains the intensities of the diffracted X-rays, but not their phases. This is the well-known "phase problem" in crystallography.[12]
Overcoming the Phase Problem
For small molecules like this compound, "direct methods" are typically used to solve the phase problem.[12] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.
Step-by-Step Protocol for Structure Solution and Refinement
This process is iterative and typically performed using specialized software like SHELXTL or Olex2.[9][13]
-
Structure Solution: An initial electron density map is calculated using the measured intensities and the initial phases from direct methods.
-
Model Building: Atoms are assigned to the prominent peaks in the electron density map. For our target molecule, the heavy bromine and sulfur atoms would likely be located first, followed by the lighter carbon, oxygen, and nitrogen atoms.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[12] It involves adjusting atomic positions, thermal parameters (which describe the vibration of atoms), and occupancies. The quality of the fit is monitored by the R-factor (R1), which should ideally be as low as possible.[13]
-
Difference Fourier Map: After initial refinement, a difference Fourier map is calculated. This map shows regions where the calculated electron density is higher or lower than the observed density, helping to locate missing atoms (like hydrogen) or identify disorder.
-
Final Refinement and Validation: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is then validated to ensure that the geometry is chemically reasonable and that there are no unresolved issues.
Caption: The Iterative Cycle of Crystal Structure Refinement.
Part 4: Interpreting the Structure of this compound
The final output of a successful crystal structure analysis is a detailed model of the molecule's three-dimensional structure and how it packs in the crystal lattice.
Key Structural Parameters
The analysis will yield precise measurements of bond lengths, bond angles, and torsion angles. For our target molecule, key parameters would include the planarity of the thiazole and phenyl rings, and the conformation of the ethyl ester group.
| Parameter | Description | Expected Value/Observation |
| Thiazole Ring | C-S, C-N, C=C bond lengths and internal angles. | Consistent with an aromatic heterocyclic system. |
| Phenyl Ring | C-C bond lengths and internal angles. | Typical values for a substituted benzene ring. |
| C(thiazole)-C(phenyl) Bond | Torsion angle between the two rings. | Indicates the relative orientation of the two rings, which can be influenced by crystal packing. |
| Ethyl Ester Group | Conformation and orientation relative to the thiazole ring. | The ester group may be co-planar with the thiazole ring to maximize conjugation, or twisted due to steric hindrance. |
| Intermolecular Interactions | Short contacts between molecules in the crystal lattice. | Potential for halogen bonding (involving the bromine atom), π-π stacking between aromatic rings, and C-H···O interactions.[14][15] |
Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in a crystal is governed by a network of non-covalent interactions. For this compound, the presence of a bromine atom and aromatic rings suggests the possibility of specific and influential interactions that dictate the overall supramolecular architecture. Analysis of these interactions is crucial, as they can influence the physical properties of the solid state, such as solubility and stability.
Conclusion
The crystal structure analysis of this compound provides an atomic-level blueprint that is invaluable for researchers in drug discovery. This detailed structural information allows for a deeper understanding of its chemical properties and provides a solid foundation for the design of new, more potent, and selective therapeutic agents. The methodologies outlined in this guide, from meticulous crystallization to rigorous refinement, represent a powerful and indispensable tool in the modern chemical sciences.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. fiveable.me [fiveable.me]
- 13. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 14. mdpi.com [mdpi.com]
- 15. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
This compound, identified by its IUPAC name Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate and CAS Number 914347-21-0 , represents a significant molecule within the landscape of heterocyclic chemistry and drug discovery.[1][2][3] As a substituted 2-phenylthiazole, it belongs to a class of compounds recognized as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of novel therapeutic agents.[4]
The thiazole ring itself is a fundamental structural motif found in various natural products, including Vitamin B1 (thiamine).[5] Its derivatives have been shown to exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor properties.[4][5][6] The specific combination of a phenyl group at the 2-position, a bromine atom at the 5-position, and an ethyl carboxylate at the 4-position endows this particular molecule with a unique electronic and steric profile, making it a valuable intermediate and a target for further functionalization in the rational design of new drugs. This guide provides a comprehensive overview of its synthesis, structural characteristics, and its role in the development of next-generation therapeutics.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | [1] |
| CAS Number | 914347-21-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [2][3] |
| Molecular Weight | 312.18 g/mol | [2][3] |
| Exact Mass | 310.96200 Da | [2] |
| Density | ~1.5 g/cm³ | [2] |
| Boiling Point | 408 °C at 760 mmHg | [2] |
| Flash Point | 200.6 °C | [2] |
Synthesis and Mechanistic Insight: The Hantzsch Thiazole Synthesis
The most reliable and high-yielding method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[7] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[7][8][9] For the target molecule, this translates to the reaction between benzothioamide and an appropriate α-bromoacetoacetate derivative.
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack : The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo ester (an Sₙ2 reaction).[8][10]
-
Cyclization : Following the initial attack, an intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon of the ester group.[8][10]
-
Dehydration : The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8]
This method is favored for its simplicity, use of readily available starting materials, and generally high yields.[8][11]
References
- 1. This compound [synhet.com]
- 2. echemi.com [echemi.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. benchchem.com [benchchem.com]
- 5. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1] The 2-phenylthiazole moiety, in particular, is a privileged structure found in various biologically active compounds, making its derivatives, such as Ethyl 5-bromo-2-phenylthiazole-4-carboxylate, of significant interest to the drug discovery and development community.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, and its potential applications in medicinal chemistry.
Physicochemical Properties
This compound is a halogenated heterocyclic compound with the following key identifiers and properties:
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | [2][3] |
| CAS Number | 914347-21-0 | [2][3] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [2][3] |
| Molecular Weight | 312.18 g/mol | [2][3] |
| Exact Mass | 310.96200 u | [2] |
| Density | 1.5 g/cm³ | [2] |
| Boiling Point | 408°C at 760 mmHg | [2] |
| Flash Point | 200.6°C | [2] |
| Refractive Index | 1.602 | [2] |
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, the synthesis proceeds through the reaction of a suitable thioamide with an ethyl 2-halo-3-oxobutanoate, followed by bromination.
Reaction Rationale
The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The mechanism involves the initial formation of a thiouronium salt by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of a brominating agent in the final step allows for the regioselective introduction of a bromine atom at the 5-position of the thiazole ring, a common site for further functionalization in drug discovery programs.
Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, add thiobenzamide (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to afford the crude Ethyl 2-amino-4-phenylthiazole-5-carboxylate.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Diazotization and Bromination to Yield this compound
-
Suspend Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) at 0-5°C.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
DOT Script for Hantzsch Thiazole Synthesis Workflow
Caption: Hantzsch synthesis workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl ester protons. The aromatic protons of the phenyl ring will appear in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the ethyl group carbons.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the C=O stretching of the ester group, along with characteristic peaks for the C=N and C-S bonds of the thiazole ring and the aromatic C-H and C=C bonds of the phenyl group.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
The 2-phenylthiazole scaffold is a key pharmacophore in a variety of therapeutic agents. The introduction of a bromine atom at the 5-position and an ethyl carboxylate at the 4-position of the thiazole ring in this compound provides valuable handles for further chemical modifications, making it an important building block in the synthesis of compound libraries for drug screening.
Potential Therapeutic Areas:
-
Anticancer Agents: Numerous 2-phenylthiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The phenyl ring and the thiazole core can be further functionalized to optimize interactions with biological targets such as kinases or other enzymes involved in cancer cell proliferation.
-
Antifungal Agents: The thiazole nucleus is present in several antifungal drugs. Derivatives of 2-phenylthiazole have been explored as inhibitors of fungal enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[4]
-
Anti-inflammatory and Analgesic Agents: The thiazole ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound make it a candidate for the development of novel anti-inflammatory and analgesic compounds.
Logical Pathway for Drug Discovery Application
The utility of this compound as a building block in drug discovery can be visualized as a branched pathway where the core scaffold is diversified to target various biological systems.
DOT Script for Drug Discovery Applications
Caption: Potential drug discovery pathways originating from this compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its synthesis via the well-established Hantzsch reaction provides a reliable route to this versatile scaffold. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a variety of diseases. This guide serves as a foundational resource for researchers and scientists working with this promising compound.
References
Navigating the Procurement and Application of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. Ethyl 5-bromo-2-phenylthiazole-4-carboxylate, a key heterocyclic building block, is instrumental in the synthesis of various pharmacologically active molecules. This guide provides an in-depth technical overview of this compound, from sourcing and quality verification to its application in medicinal chemistry, ensuring a foundation of scientific rigor for your research endeavors.
Introduction to this compound: A Versatile Scaffold
This compound (CAS No. 914347-21-0) is a substituted thiazole derivative that has garnered significant interest in the field of drug discovery.[1] The thiazole ring is a privileged scaffold, found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The presence of the phenyl group at the 2-position and the bromo substituent at the 5-position makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to introduce molecular diversity.
Notably, the 2-phenylthiazole core is a key structural feature in potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[2] This makes this compound a valuable starting material for the development of novel antifungal agents.[2]
Sourcing and Evaluating Commercial Suppliers
A reliable supply of high-purity this compound is the first critical step in any research project. Several commercial suppliers offer this compound, and a careful evaluation is necessary to ensure quality and consistency.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity Specification | Availability | Additional Information |
| Huateng Pharma | ≥95% | In Stock | Provides MSDS and COA upon request.[3] |
| SynHet | >95% (synthesis on demand) | Synthesis on demand | Offers various analytical services upon request.[4] |
| Echemi | Varies by supplier | Marketplace | A platform with multiple traders and manufacturers.[5] |
| ChemicalBook | Varies by supplier | Marketplace | Directory of chemical suppliers.[1] |
| Cyanochem | Not specified | Inquire | Specializes in fine chemicals.[6] |
The Criticality of the Certificate of Analysis (CoA)
The Certificate of Analysis is a non-negotiable document when procuring any chemical intermediate. It is a formal declaration from the supplier that the product meets their specified quality standards. A comprehensive CoA for this compound should include the following:
-
Identification: Compound name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point, and solubility.
-
Purity: Determined by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided.
-
Identity Confirmation: Evidence of the compound's structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectra should be included.
-
Residual Solvents: If applicable, analysis of residual solvents by GC.
-
Date of Analysis and Batch Number: For traceability.
Expert Insight: Do not rely solely on the purity percentage stated on the label. Always request and scrutinize the full CoA with spectral data. Discrepancies in the data or an incomplete CoA are red flags that warrant further investigation or sourcing from an alternative supplier.
In-House Quality Control: A Self-Validating System
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for your intended experiments. This step is a cornerstone of experimental reproducibility.
Workflow for Incoming Material Verification
Caption: Workflow for incoming quality control of this compound.
Step-by-Step Analytical Protocols
Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: The expected chemical shifts (δ) and coupling patterns should be consistent with the structure. Key expected signals include:
-
A triplet and a quartet in the aromatic region for the ethyl ester protons.
-
Signals corresponding to the phenyl protons.
-
The absence of significant impurity signals.
-
Protocol 2: LC-MS for Identity and Purity Assessment
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 10-50 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the calculated exact mass of the compound (C₁₂H₁₀BrNO₂S, exact mass: 310.96). The purity can be estimated from the peak area of the main component in the chromatogram.
-
Synthetic Applications in Drug Discovery
This compound is a versatile intermediate. The bromine atom at the 5-position is particularly useful for introducing structural diversity through various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: A Key Transformation
A common application of this building block is in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups at the C5 position of the thiazole ring. This is a powerful method for exploring the structure-activity relationship (SAR) of a compound series.[2]
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
This reaction allows for the systematic modification of the thiazole scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. For instance, in the development of CYP51 inhibitors, different phenylboronic acids can be coupled to explore the binding interactions within the enzyme's active site.[2]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available from all suppliers, data for structurally related bromothiazole compounds indicate that it should be handled with care.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Based on the SDS for similar compounds, potential hazards may include:
-
Skin irritation (H315)
-
Serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Harmful if swallowed (H302)
Always refer to the supplier-provided SDS for the most accurate and up-to-date safety information.
Conclusion
This compound is a valuable and versatile building block in drug discovery. A thorough understanding of its procurement, quality control, and chemical reactivity is essential for any researcher utilizing this compound. By implementing a rigorous in-house validation system and leveraging its synthetic utility, scientists can confidently build upon this scaffold to develop novel and effective therapeutic agents. The principles of due diligence in material sourcing and characterization are not merely procedural; they are fundamental to the integrity and success of scientific research.
References
- 1. 5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER price,buy 5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER - chemicalbook [m.chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. This compound [synhet.com]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-2-phenyl thiazole-4-carboxylic acid ethyl ester cas914347-21-0 - Cyanochem [cyanochem.com]
Methodological & Application
Synthetic routes for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
An In-Depth Guide to the Synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Introduction: The Significance of the 2-Phenylthiazole Scaffold
The 2-phenylthiazole moiety is a privileged heterocyclic scaffold that forms the core structure of numerous compounds with significant biological activities.[1][2] Thiazole derivatives are integral to the fields of medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological properties including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] this compound, in particular, serves as a crucial and versatile building block. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester group at the 4-position can be readily hydrolyzed or converted to an amide. This multi-functional substitution pattern makes it an invaluable intermediate for constructing complex molecular architectures in the pursuit of novel therapeutic agents.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The primary route discussed is a robust two-step process commencing with the classic Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by a regioselective electrophilic bromination. We will delve into the mechanistic underpinnings of each step, the rationale behind procedural choices, and provide a comprehensive, reproducible protocol suitable for research and development laboratories.
Primary Synthetic Strategy: Hantzsch Synthesis and Subsequent Bromination
The most reliable and widely adopted strategy for preparing the target compound involves a two-step sequence. This approach offers high yields and excellent control over the final product's regiochemistry.
-
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-phenylthiazole-4-carboxylate.
-
Step 2: Regioselective Bromination at the C5 position of the thiazole ring.
This strategic pathway is favored for its use of readily available starting materials and its foundation in one of the most fundamental reactions in heterocyclic chemistry.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate via Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring.[4][5] It involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, thiobenzamide.[6]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The sulfur atom of the thiobenzamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate via an SN2 reaction.[6] This initial step forms an acyclic intermediate. Subsequently, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ester precursor. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[6]
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis: A Comprehensive Guide for Researchers
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
The thiazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing this privileged heterocyclic scaffold.[1][3][4] The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide, offering a straightforward, high-yielding, and versatile route to a diverse array of substituted thiazoles.[1][5]
This guide provides an in-depth exploration of the Hantzsch thiazole synthesis, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed and validated experimental protocols, and discuss the scope, limitations, and modern variations of this venerable synthetic transformation.
I. Theoretical Framework: Understanding the Hantzsch Thiazole Synthesis
A. The Core Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack (SN2 Reaction): The reaction commences with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[1][5][6] This initial step forms a key intermediate.
-
Intramolecular Cyclization: Following the initial SN2 reaction, an intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[5][6] This step results in the formation of a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate then undergoes dehydration, losing a molecule of water to form the stable, aromatic thiazole ring.[1][5]
The overall reaction is driven by the formation of the highly stable aromatic thiazole product.[7]
Figure 1: The stepwise mechanism of the Hantzsch thiazole synthesis.
B. Scope and Limitations
The Hantzsch synthesis is remarkably versatile, allowing for the preparation of thiazoles with a wide range of substituents at the 2, 4, and 5-positions. The diversity of commercially available α-haloketones and the accessibility of various thioamides contribute to its broad applicability.[8] However, there are some limitations to consider:
-
Substituent Effects: The nature of the substituents on both the α-haloketone and the thioamide can influence the reaction rate and yield. Electron-withdrawing groups on the α-haloketone generally facilitate the initial SN2 reaction.
-
Regioselectivity: When using unsymmetrical α-haloketones or N-substituted thioureas, the formation of regioisomers is possible. Reaction conditions, particularly the acidity of the medium, can influence the regiochemical outcome.[9][10]
-
Side Reactions: Under certain conditions, side reactions such as self-condensation of the α-haloketone can occur.
II. Experimental Protocols
The following protocols provide a general framework for the synthesis of substituted thiazoles via the Hantzsch reaction. It is crucial to adapt these procedures based on the specific substrates, desired scale, and available laboratory equipment.
A. General Experimental Workflow
A typical Hantzsch thiazole synthesis experiment follows a standardized workflow:
Figure 2: A generalized experimental workflow for the Hantzsch thiazole synthesis.
B. Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of a simple yet important 2-aminothiazole derivative using 2-bromoacetophenone and thiourea.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g |
| Thiourea | 76.12 | 7.5 | 0.571 g |
| Methanol | - | - | 5 mL |
| 5% Sodium Carbonate (aq) | - | - | 20 mL |
| Water | - | - | For rinsing |
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Solvent Addition: Add 5 mL of methanol to the vial.[5]
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[5] The reaction is typically run under gentle reflux.
-
Cooling: After 30 minutes, remove the reaction vial from the heat and allow it to cool to room temperature.[5]
-
Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[5] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the filter cake with water to remove any inorganic salts.[5]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry.[5]
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR).[5]
C. Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives
This protocol describes a more advanced, one-pot, three-component synthesis, which is an environmentally benign approach for generating more complex thiazole derivatives.[11][12]
Materials:
| Reagent | Role |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | α-Haloketone |
| Thiourea | Thioamide source |
| Substituted Benzaldehydes | Aldehyde component |
| Silica Supported Tungstosilisic Acid (SiW/SiO₂) | Reusable catalyst |
| Ethanol/Water (50/50) | Solvent system |
General Procedure:
-
Reaction Mixture: In a round-bottom flask, combine equimolar amounts of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and the desired substituted benzaldehyde.[11]
-
Catalyst and Solvent: Add a catalytic amount of silica-supported tungstosilisic acid and the ethanol/water (50/50) solvent system.[11]
-
Reaction Conditions: The reaction can be performed under conventional heating (e.g., reflux at 65°C) or using ultrasonic irradiation at room temperature.[11] Ultrasonic irradiation often leads to shorter reaction times.[13]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration.
-
Catalyst Recovery: The silica-supported catalyst can be recovered by simple filtration and reused in subsequent reactions.[12]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[8]
III. Modern Variations and Green Chemistry Approaches
While the classical Hantzsch synthesis is robust, modern organic chemistry has driven the development of more efficient and environmentally friendly variations.
-
Solvent-Free Synthesis: Grinding the reactants together in a mortar and pestle, sometimes with a few drops of a wetting agent like ethanol, can lead to the rapid and efficient formation of thiazoles without the need for bulk solvents.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[14]
-
Visible-Light-Induced Synthesis: Recent advancements have demonstrated the synthesis of 2-aminothiazoles at room temperature using visible light, offering a green and mild alternative.[15][16]
-
Use of Ionic Liquids: Ionic liquids can serve as both the solvent and a catalyst, facilitating the reaction and often simplifying product isolation.[17]
-
Flow Chemistry: Performing the Hantzsch synthesis in a microreactor system under electro-osmotic flow control allows for precise control over reaction parameters and can lead to improved conversions compared to batch synthesis.[18]
IV. Troubleshooting and Practical Considerations
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Side reactions | Optimize reaction conditions (e.g., lower temperature, change solvent). | |
| Product loss during work-up | Ensure complete precipitation before filtration. Minimize transfers. | |
| Formation of Isomers | Use of unsymmetrical reagents | Adjust reaction conditions (e.g., pH) to favor the desired isomer.[9] |
| Isolate and characterize all products to determine the isomeric ratio. | ||
| Difficulty in Purification | Impurities with similar polarity to the product | Employ alternative purification techniques (e.g., recrystallization from a different solvent system, preparative TLC). |
| Tarry byproducts | Ensure the α-haloketone is pure and free from decomposition products. |
V. Conclusion
The Hantzsch thiazole synthesis, despite its age, continues to be a powerful and indispensable tool in the arsenal of the synthetic chemist. Its simplicity, high yields, and adaptability make it a preferred method for the construction of the thiazole ring.[1][4] The ongoing development of greener and more efficient modifications ensures that the Hantzsch synthesis will remain a cornerstone of heterocyclic chemistry for the foreseeable future, enabling the discovery and development of novel therapeutic agents and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. synarchive.com [synarchive.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
The Art of Connection: A Guide to Suzuki Coupling Reactions Involving 2-Phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. Its synthesis, therefore, is of paramount importance. Among the myriad of synthetic strategies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging the crucial carbon-carbon bond that defines this scaffold. This guide offers an in-depth exploration of the Suzuki coupling reaction as it pertains to 2-phenylthiazole derivatives, providing not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.
The Mechanism: A Palladium-Catalyzed Dance
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle, a finely orchestrated sequence of events, is central to understanding and optimizing these reactions.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-phenylthiazole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organic group from the boronic acid or its ester derivative is transferred to the palladium center. This step requires the activation of the organoboron species by a base.[2][3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired 2-aryl-phenylthiazole product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3]
References
Application Notes and Protocols for the Purification of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Introduction: The Critical Role of Purity in Thiazole-Based Drug Discovery
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with applications as diverse as anti-inflammatory, antimicrobial, and anticancer agents. The precise substitution pattern of this compound, featuring a phenyl group, a bromine atom, and an ethyl carboxylate, offers multiple points for further chemical modification, making it a valuable intermediate for drug development professionals.
Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity of this compound is of paramount importance. Impurities, even in trace amounts, can lead to undesirable side reactions in subsequent synthetic steps, complicate the purification of downstream products, and potentially introduce toxic byproducts into the final API. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and column chromatography, and emphasizing the scientific principles that underpin these essential laboratory techniques.
Physicochemical Properties: A Foundation for Purification Strategy
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy. These properties dictate the choice of solvents for recrystallization and the mobile phase for chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [1] |
| Molecular Weight | 312.18 g/mol | [1] |
| Appearance | Reported as powder or crystal | [2] |
| Boiling Point | 408°C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
| Purity (Commercially Available) | Typically 95+% | [3][4] |
This data provides a baseline for understanding the compound's behavior. Solubility in various organic solvents will be explored empirically during the development of the purification protocols.
Understanding Potential Impurities
The purification strategy must be designed to remove common impurities that may be present from the synthesis of this compound. The Hantzsch thiazole synthesis, a common route to such compounds, can result in several types of impurities:
-
Unreacted Starting Materials: Such as ethyl benzoylacetate and 2-bromo-2-thiocyanatoacetophenone.
-
Side-Products: Arising from incomplete reactions or alternative reaction pathways.
-
Reagents: For example, residual brominating agents like N-bromosuccinimide (NBS) if used in the synthesis.[5]
Thin Layer Chromatography (TLC) is an indispensable tool for identifying the number of components in the crude reaction mixture and for monitoring the progress of the purification.
Purification Workflow: A Strategic Approach
The purification of this compound typically involves a multi-step process to achieve high purity. The following diagram illustrates a logical workflow.
Figure 1: A generalized workflow for the purification of this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Rationale for Solvent Selection: Based on the polar nature of the ester and thiazole groups, and the nonpolar phenyl and bromo substituents, a moderately polar solvent or a mixed solvent system is likely to be effective. Alcohols (such as ethanol or isopropanol) and ester-based solvents (like ethyl acetate) are good starting points.[5] For structurally related thiazole derivatives, recrystallization from ethanol or ethyl acetate has been reported to be effective.[5][6]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity. Further analysis by Thin Layer Chromatography (TLC) against the crude material should show a single spot for the purified product.
Protocol 2: High-Performance Purification by Column Chromatography
For instances where recrystallization does not provide the desired level of purity, or for the separation of closely related impurities, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Rationale for Stationary and Mobile Phase Selection: Silica gel is a polar stationary phase. Therefore, nonpolar compounds will elute faster, while polar compounds will be retained more strongly. The mobile phase, a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is optimized to achieve good separation. For thiazole derivatives, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are commonly employed.[7][8]
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis for Eluent Selection: Before running the column, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures of increasing polarity (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal eluent system will give a good separation of the desired product spot from impurity spots, with an Rf value for the product of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Purity Assessment: Confirm the purity of the final product by TLC, melting point determination, and, if necessary, by spectroscopic methods such as ¹H NMR.
| Solvent System (Hexane:Ethyl Acetate) | Observations and Recommendations |
| 95:5 | Suitable for eluting very nonpolar impurities. The target compound is likely to have a very low Rf. |
| 90:10 to 80:20 | A good starting range for eluting the target compound. Adjust the ratio to achieve an optimal Rf of 0.3-0.4. |
| 70:30 to 50:50 | May be necessary if the target compound is more polar than anticipated or to elute more polar impurities after the product has been collected. |
Conclusion: Ensuring Purity for Downstream Success
The successful synthesis of novel drug candidates relies heavily on the purity of the starting materials and intermediates. The protocols detailed in this application note provide a robust framework for the purification of this compound. By systematically applying the principles of recrystallization and column chromatography, and by diligently monitoring the purity at each stage, researchers can ensure the high quality of this critical building block, thereby facilitating the smooth progression of their drug discovery and development programs.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl 2-Bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | TCI AMERICA [tcichemicals.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. 5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, 95+% CAS#: [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Analytical methods for quantifying Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
An Application Note and Protocol for the Quantitative Analysis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed analytical methodologies for the accurate quantification of this compound (CAS No. 914347-21-0), a heterocyclic compound of significant interest in pharmaceutical synthesis and drug development.[1][2] Recognizing the critical need for precise and reliable quantification in quality control and research settings, this document outlines two primary instrumental methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained, ensuring that the described protocols are robust and self-validating.
Introduction and Physicochemical Profile
This compound is a substituted thiazole derivative. Thiazole rings are core structures in numerous pharmacologically active compounds.[3] As an intermediate in complex syntheses, ensuring the purity and concentration of this molecule is paramount for reaction yield, impurity profiling, and the ultimate quality of the final active pharmaceutical ingredient (API).
A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 914347-21-0 | [1][4][5] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [1] |
| Molecular Weight | 312.18 g/mol | [1] |
| Density | 1.5 g/cm³ | [1] |
| Boiling Point | 408°C at 760 mmHg | [1] |
| Flash Point | 200.6°C | [1] |
| Appearance | Solid (Typical) | [6][7] |
The presence of the phenyl and thiazole moieties creates a conjugated system, making the molecule an excellent chromophore for UV detection. Its relatively high molecular weight and boiling point indicate that while GC is feasible, HPLC is a more direct and common approach for non-volatile compounds of this nature.
Caption: Chemical structure of this compound.
Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is presented as the primary technique due to its high precision, robustness, and widespread availability in analytical laboratories. It is the gold standard for quantifying non-volatile organic molecules in pharmaceutical applications.[8]
Principle and Rationale
Reverse-phase chromatography separates compounds based on their hydrophobicity. The analyte, being moderately nonpolar, will partition between a nonpolar C18 stationary phase and a polar mobile phase. By adjusting the mobile phase composition (the ratio of organic solvent to water), the retention time of the analyte can be precisely controlled. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.
-
Column Selection (C18): A C18 (octadecylsilane) column is the most versatile and widely used reverse-phase column, providing excellent retention and separation for a broad range of moderately polar to nonpolar compounds, including thiazole derivatives.[8][9]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) is chosen for its low viscosity and UV transparency. A gradient elution is recommended for initial development to ensure that any potential impurities are eluted and resolved from the main analyte peak.
-
Detection Wavelength (λmax): The conjugated system of the phenyl ring and the thiazole ring is expected to produce strong UV absorbance. The optimal wavelength (λmax) must be experimentally determined by scanning a dilute standard solution across the UV spectrum (e.g., 200-400 nm) to ensure maximum sensitivity.[8] For structurally similar compounds, absorption maxima are often found between 245 nm and 320 nm.[9]
Caption: General workflow for quantitative analysis by HPLC-UV.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This is the stock solution.
-
-
Working Standard Solutions (Calibration Curve):
-
Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 ACN:Water) to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve it in acetonitrile in a volumetric flask to achieve an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax experimentally (start at 260 nm) |
-
Quantification:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve. The linearity of the curve should be confirmed with a correlation coefficient (r²) > 0.999.
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique, providing both quantitative data and structural information. It is highly specific due to the mass filtering capabilities of the mass spectrometer. This method is suitable for thermally stable compounds.[10]
Principle and Rationale
The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.
-
Column Selection (HP-5ms): A nonpolar (5% phenyl)-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide variety of semi-volatile organic compounds.[10]
-
Temperature Program: A temperature gradient is essential to ensure the analyte elutes as a sharp peak without thermal degradation. The final temperature should be sufficient to elute the compound in a reasonable time.
Caption: General workflow for quantitative analysis by GC-MS.
Detailed Experimental Protocol
Instrumentation and Materials:
-
GC system with a split/splitless inlet coupled to a Mass Spectrometer.
-
HP-5ms column (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Reference standard and volatile solvents (e.g., ethyl acetate, dichloromethane).
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a volatile solvent like ethyl acetate, following a similar dilution scheme as for the HPLC method.
-
Dissolve samples in the same solvent to a concentration within the calibration range.
-
-
GC-MS Conditions:
Table 3: GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min. |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (50-400 amu) for identification; SIM for quantification. |
-
Quantification:
-
First, run a standard in Full Scan mode to identify the retention time and determine the characteristic ions from the mass spectrum. Key ions would likely include the molecular ion (m/z 311/313 due to Br isotopes) and fragments corresponding to the loss of the ethoxy group (-OC₂H₅).
-
Switch to SIM mode, monitoring 2-3 of the most abundant and specific ions.
-
Construct a calibration curve by plotting the combined peak area of the selected ions against concentration.
-
Calculate the concentration in unknown samples from the calibration curve.
-
Method Validation Summary
Both developed methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.
Table 4: Typical Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | < 2.0% | < 3.0% | ≤ 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.03 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.1 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | High | Very High | Peak purity/mass spectral confirmation |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The primary HPLC-UV method offers excellent precision and is suitable for routine quality control analysis. The confirmatory GC-MS method provides orthogonal verification with high specificity and structural confirmation. The choice between these methods will depend on the specific application, sample matrix, and available instrumentation. Proper method validation is essential before implementation in a regulated environment.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. This compound | 914347-21-0 [sigmaaldrich.com]
- 6. Ethyl 5-amino-2-bromothiazole-4-carboxylate | 1228281-54-6 [sigmaaldrich.com]
- 7. Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 56355-62-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Thiazole Motif as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a central component in a multitude of approved therapeutic agents.[4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design.[2]
This guide focuses on a particularly valuable building block: Ethyl 5-bromo-2-phenylthiazole-4-carboxylate . The strategic placement of a phenyl group at the 2-position, a bromine atom at the 5-position, and an ethyl carboxylate at the 4-position endows this molecule with exceptional synthetic utility. The phenyl group can be tailored to modulate interactions with biological targets, while the bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ethyl carboxylate provides a convenient point for ester-to-amide conversions or hydrolysis to the corresponding carboxylic acid, opening avenues for further derivatization. This combination of features makes this compound an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be efficiently achieved through a two-step process commencing with the well-established Hantzsch thiazole synthesis. This reaction provides a reliable method for the construction of the core thiazole ring system.
Protocol 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate
This initial step involves the condensation of an α-halo ketone with a thioamide.
Reaction Scheme:
Caption: Hantzsch synthesis of the thiazole core.
Materials:
-
Thiobenzamide
-
Ethyl 3-bromo-2-oxobutanoate
-
Ethanol (absolute)
-
Pyridine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.0 eq) in absolute ethanol.
-
To this solution, add pyridine (1.1 eq) followed by the dropwise addition of ethyl 3-bromo-2-oxobutanoate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield Ethyl 2-phenylthiazole-4-carboxylate.
Characterization Data for Ethyl 2-phenylthiazole-4-carboxylate:
-
¹H NMR (CDCl₃): δ 8.05-8.02 (m, 2H, Ar-H), 7.95 (s, 1H, thiazole-H5), 7.48-7.45 (m, 3H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃): δ 168.0, 162.1, 147.2, 133.5, 130.8, 129.0, 126.5, 118.2, 61.5, 14.4.
Protocol 2: Bromination of Ethyl 2-phenylthiazole-4-carboxylate
The second step involves the electrophilic bromination at the C5 position of the thiazole ring.
Reaction Scheme:
Caption: Bromination at the C5 position.
Materials:
-
Ethyl 2-phenylthiazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator, if using CCl₄)
Procedure:
-
Dissolve Ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in CCl₄ or CH₃CN in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the succinimide by-product.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.
Characterization Data for this compound:
| Spectroscopic Data | Values |
| ¹H NMR (Predicted) | δ 7.95-7.92 (m, 2H, Ar-H), 7.50-7.47 (m, 3H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (Predicted) | δ 165.5, 161.0, 132.8, 131.2, 129.1, 126.8, 125.5, 110.0, 62.0, 14.2 |
Derivatization Strategies for Drug Discovery
The true power of this compound lies in its capacity for facile and diverse chemical modifications. The bromine atom at C5 and the ethyl ester at C4 are key functional groups that enable a wide range of transformations.
Suzuki-Miyaura Cross-Coupling at the C5 Position
The bromine atom at the 5-position is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a vast array of aryl and heteroaryl substituents. This is a powerful tool for exploring structure-activity relationships (SAR).
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 5-aryl-2-phenylthiazole derivative.
Amide Bond Formation via the Carboxylate Group
The ethyl ester at the C4 position can be readily converted into a carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a fundamental transformation in medicinal chemistry for introducing functionalities that can modulate solubility, cell permeability, and target engagement.
Caption: Workflow for amide bond formation.
Protocol 4: Hydrolysis of the Ethyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromo-2-phenylthiazole-4-carboxylic acid.
Protocol 5: General Amide Coupling Procedure
-
Dissolve the 5-bromo-2-phenylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 2-12 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Application in Target-Oriented Drug Design
Derivatives of the 2-phenylthiazole scaffold have shown significant promise in several therapeutic areas. The following sections provide protocols for evaluating the biological activity of newly synthesized compounds derived from this compound.
Anticancer Activity Screening
Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of novel compounds.
Protocol 6: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 4c | MCF-7 | 2.57 ± 0.16[7] |
| Derivative 4c | HepG2 | 7.26 ± 0.44[7] |
| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41[7] |
| Staurosporine (Control) | HepG2 | 8.4 ± 0.51[7] |
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the synthesized compounds can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol 7: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Antimicrobial Activity Screening
The antimicrobial activity of the thiazole derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 8: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
This compound is a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its strategic functionalization allows for the rapid generation of diverse compound libraries through robust and well-established synthetic methodologies. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this privileged heterocyclic core, empowering researchers to accelerate their drug discovery efforts across a range of therapeutic areas.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the C5-Bromine on Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Abstract
The 2-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, appearing in a range of compounds with significant pharmacological activities, including antifungal and anticancer properties.[1][2][3][4] Ethyl 5-bromo-2-phenylthiazole-4-carboxylate serves as a versatile and pivotal building block, where the bromine atom at the C5 position is a synthetic handle for introducing molecular diversity. This guide provides an in-depth exploration of the primary strategies for the functionalization of this C5-bromo position. We present detailed application notes, mechanistic insights, and step-by-step protocols for key palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and lithium-halogen exchange, tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the 2-Phenylthiazole Core
The thiazole ring is a cornerstone in the design of bioactive molecules. Specifically, the 2-phenylthiazole-4-carboxylate framework offers a rigid scaffold with well-defined vectors for substitution, allowing for the precise tuning of steric and electronic properties. The C5 position is particularly important for modulating biological activity and physicochemical properties. The carbon-bromine bond at this position is sufficiently labile to participate in a wide array of transformative chemical reactions, making it an ideal launchpad for generating libraries of novel compounds for screening and development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse of modern synthetic chemistry for their reliability, functional group tolerance, and predictable outcomes. The C(sp²)-Br bond of the thiazole is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds, particularly for biaryl synthesis.[5] It involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Principle & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6]
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the thiazole, forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
For electron-rich heteroaryl halides like our substrate, a ligand that promotes reductive elimination is key. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective as they are both electron-rich and have a large bite angle.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85-90 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Base | Catalyst (mol%) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ (3%) | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ (5%) | DME/H₂O | 85 | 80-90% |
| Thiophene-2-boronic acid | K₃PO₄ | Pd₂(dba)₃/SPhos (2%) | Toluene/H₂O | 100 | 75-85% |
| Pyridine-3-boronic acid | Na₂CO₃ | Pd(dppf)Cl₂ (3%) | Dioxane/H₂O | 90 | 70-80% |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the most effective method for installing an alkyne moiety onto an aryl or vinyl halide.[9] This reaction is prized for its mild conditions and is typically co-catalyzed by palladium and copper(I) salts.[10][11]
Principle & Mechanistic Insight: The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt (e.g., CuI) to form a copper(I) acetylide species. This copper acetylide is the key intermediate that participates in the transmetalation step with the Pd(II) complex. The subsequent reductive elimination yields the C(sp²)-C(sp) coupled product.[9][11]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent & Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature under an argon atmosphere. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the amine salts and catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[12][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[14]
Principle & Mechanistic Insight: The choice of ligand is critical and has evolved over time to accommodate a wider range of substrates.[12] Modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands facilitate the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, enabling it to coordinate to the palladium center.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4.4 mol%) to a Schlenk tube.
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Base | Catalyst/Ligand (mol%) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | NaOtBu | Pd₂(dba)₃ / XPhos (2/4.4) | Toluene | 110 | 80-90% |
| Aniline | K₃PO₄ | Pd(OAc)₂ / RuPhos (2/4) | Dioxane | 100 | 75-85% |
| Benzylamine | LHMDS | Pd-G3-XPhos (2) | THF | 80 | 80-90% |
Lithiation via Halogen-Metal Exchange
For instances where palladium-catalyzed methods are not suitable or for accessing unique functionalities, direct lithiation via halogen-metal exchange offers a powerful alternative. This method generates a highly nucleophilic organolithium species that can be trapped with a wide variety of electrophiles.
Principle & Mechanistic Insight: This reaction must be conducted under strictly anhydrous conditions and at very low temperatures (typically -78 °C) to prevent side reactions. An organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), rapidly exchanges with the bromine atom on the thiazole ring.[17][18][19] This forms a C5-lithiated thiazole intermediate. This potent nucleophile can then react with an added electrophile (e.g., D₂O, aldehydes, silyl chlorides) to install a new functional group. The speed of the Br-Li exchange is generally faster than proton abstraction from other sites on the molecule, providing good regioselectivity.[19][20]
Experimental Protocol: Lithiation and Electrophilic Quench
-
Setup: Add this compound (1.0 equiv) to an oven-dried, three-neck round-bottom flask under an argon atmosphere. Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.5 equiv, e.g., benzaldehyde) in anhydrous THF dropwise.
-
Reaction & Quench: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a remarkably versatile platform for chemical diversification. The C5-bromo position can be efficiently functionalized through a suite of robust and well-characterized reactions. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig methods, provide reliable access to a vast array of C-C and C-N linked analogues. For orthogonal reactivity, low-temperature halogen-metal exchange opens the door to a different class of derivatives via organolithium intermediates. By leveraging the protocols and principles outlined in this guide, researchers can effectively generate diverse libraries of novel thiazole derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ias.ac.in [ias.ac.in]
- 20. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of the Ester Moiety in Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Introduction: The Thiazole Scaffold as a Cornerstone in Modern Drug Discovery
The thiazole ring system is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3] Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a key building block in medicinal chemistry, offering multiple avenues for structural modification to explore structure-activity relationships (SAR). The ester group at the C4 position is a particularly attractive handle for derivatization, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological target interactions.
This comprehensive guide provides detailed protocols for the strategic derivatization of the ester group in this compound. We will explore four principal transformations: hydrolysis to the corresponding carboxylic acid, direct and indirect amidation to generate novel carboxamides, reduction to the primary alcohol, and reaction with Grignard reagents to introduce carbanionic nucleophiles. Each protocol is presented with an emphasis on the underlying chemical principles, offering researchers the rationale behind experimental choices and empowering them to adapt these methods for their specific drug discovery campaigns.
I. Hydrolysis: Accessing the Carboxylic Acid Core
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-bromo-2-phenylthiazole-4-carboxylic acid, is a foundational step for many subsequent derivatizations, particularly for amide bond formation. While standard saponification conditions can be effective, hindered esters or those with base-sensitive functionalities may require milder, non-aqueous conditions to prevent unwanted side reactions or incomplete conversion.
Protocol 1: Standard Aqueous Hydrolysis
This protocol employs a traditional saponification method suitable for robust substrates.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
-
Base Addition: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute solution of hydrochloric acid (HCl).
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-phenylthiazole-4-carboxylic acid.
-
Protocol 2: Mild, Non-Aqueous Hydrolysis for Sensitive Substrates
For substrates that are sensitive to harsh aqueous basic conditions, a non-aqueous hydrolysis protocol can be employed to achieve a cleaner conversion.[4][5]
Methodology:
-
Anhydrous Conditions: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Base Preparation: In a separate flask, prepare a 3 N solution of NaOH in methanol.
-
Reaction Initiation: To the stirred solution of the ester, add the methanolic NaOH solution (3.0 eq). The final solvent ratio should be approximately 9:1 CH₂Cl₂:MeOH.
-
Reaction Progression: Stir the reaction mixture at room temperature. The sodium salt of the carboxylic acid will precipitate as a fine white solid.
-
Work-up:
-
After completion of the reaction (monitored by TLC), the precipitated sodium salt can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be dissolved in water.
-
Follow the acidification and filtration steps as described in Protocol 1 to isolate the carboxylic acid.
-
| Parameter | Protocol 1: Standard Aqueous Hydrolysis | Protocol 2: Mild, Non-Aqueous Hydrolysis |
| Base | LiOH or NaOH (aqueous solution) | NaOH (methanolic solution) |
| Solvent | THF/Methanol/Water | Dichloromethane/Methanol |
| Temperature | Room Temperature to 50 °C | Room Temperature |
| Advantages | Common and inexpensive reagents. | Milder conditions, suitable for base-sensitive substrates. |
| Disadvantages | Harsher conditions, potential for side reactions. | Requires anhydrous conditions. |
II. Amidation: Building Molecular Diversity
The amide bond is a cornerstone of medicinal chemistry, and the conversion of the ester to a diverse library of amides is a critical step in SAR studies. This can be achieved through a two-step process involving hydrolysis followed by amide coupling, or via direct amidation of the ester.
Protocol 3: Two-Step Amidation via the Carboxylic Acid
This is the most common and versatile method for amide synthesis, allowing for the coupling of a wide range of amines.
Methodology:
-
Acid Synthesis: Synthesize 5-bromo-2-phenylthiazole-4-carboxylic acid from the corresponding ethyl ester using either Protocol 1 or 2.
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Finally, add the desired primary or secondary amine (1.1 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
-
Work-up:
-
Dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Protocol 4: Direct Amidation of the Ester
Direct conversion of the ester to an amide can be a more efficient process, avoiding the isolation of the intermediate carboxylic acid.[6] This often requires more forcing conditions or specific catalysts.
Methodology:
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq) and the desired amine (2.0-5.0 eq).
-
Catalyst Addition (Optional): For less reactive amines, a Lewis acid catalyst such as trimethylaluminum (AlMe₃) or a lanthanide-based catalyst may be required.[6]
-
Heating: Heat the reaction mixture to a high temperature (typically 100-150 °C), either conventionally or using microwave irradiation.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a catalyst was used, quench the reaction carefully according to the catalyst manufacturer's recommendations.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
| Parameter | Protocol 3: Two-Step Amidation | Protocol 4: Direct Amidation |
| Starting Material | 5-bromo-2-phenylthiazole-4-carboxylic acid | This compound |
| Reagents | Coupling agents (EDCI, HOBt), base (TEA, DIPEA) | Excess amine, optional catalyst (e.g., AlMe₃) |
| Conditions | Room temperature | High temperature (100-150 °C), conventional or microwave heating |
| Advantages | High versatility for a wide range of amines, mild conditions. | More atom-economical, one-pot procedure. |
| Disadvantages | Two-step process. | Requires forcing conditions, may not be suitable for all amines. |
III. Reduction: Accessing the Primary Alcohol
Reduction of the ester functionality to the corresponding primary alcohol, (5-bromo-2-phenylthiazol-4-yl)methanol, provides a valuable intermediate for further derivatization, such as etherification or oxidation to the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[7][8]
Protocol 5: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[7][8]
Methodology:
-
Anhydrous Conditions: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Ester Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Work-up (Fieser work-up):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add water (x mL), followed by a 15% aqueous NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (5-bromo-2-phenylthiazol-4-yl)methanol.
-
Protocol 6: Reduction with Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is another powerful reducing agent that can be used to reduce esters to primary alcohols.[9][10]
Methodology:
-
Anhydrous Conditions: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
DIBAL-H Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of DIBAL-H in a suitable solvent (e.g., 1.0 M in hexanes) (2.0-2.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Reaction Progression: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the mixture vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Protocol 5: LiAlH₄ Reduction | Protocol 6: DIBAL-H Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) or Toluene |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Work-up | Fieser work-up (water, NaOH, water) | Quenching with methanol and Rochelle's salt |
| Advantages | Readily available and potent. | Can sometimes offer better chemoselectivity. |
| Disadvantages | Highly reactive, requires careful handling. | Requires low temperatures for controlled reactions. |
IV. Grignard Reaction: Carbon-Carbon Bond Formation
The reaction of the ester with Grignard reagents (RMgX) allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups, leading to the formation of tertiary alcohols after the addition of two equivalents of the Grignard reagent.[11]
Protocol 7: Grignard Addition to Form Tertiary Alcohols
This protocol describes the general procedure for the addition of a Grignard reagent to the ester.
Methodology:
-
Anhydrous Conditions: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether) (2.2-2.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired tertiary alcohol.
-
Causality Behind Experimental Choices: The use of more than two equivalents of the Grignard reagent is crucial because the first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[11] The reaction is performed under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water.
Visualization of Derivatization Workflows
Caption: Derivatization pathways of the ester group.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for the derivatization of this compound, a key intermediate in the synthesis of novel bioactive molecules. The strategic manipulation of the ester functionality through hydrolysis, amidation, reduction, and Grignard reactions opens up a vast chemical space for the exploration of structure-activity relationships. Each of these transformations yields a key intermediate that can be further elaborated, underscoring the versatility of the thiazole scaffold in drug discovery. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals and target molecules, thereby accelerating the development of the next generation of thiazole-based therapeutics.
References
- 1. scite.ai [scite.ai]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. leah4sci.com [leah4sci.com]
Application Notes & Protocols: The Synthetic Utility of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS No. 914347-21-0) has emerged as a highly valuable and versatile scaffold in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure is endowed with several key features that make it an attractive starting material for the synthesis of complex molecular architectures. The 2-phenylthiazole core is a recognized "privileged scaffold" found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[4] The molecule possesses three primary points for synthetic diversification:
-
The C5-Bromine Atom: This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl substituents.
-
The C4-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. This is a crucial handle for linking the thiazole core to other pharmacophores.[5][6][7]
-
The Phenyl Ring: While less commonly modified in initial steps, the phenyl ring can be pre-functionalized or subjected to electrophilic aromatic substitution to further tune the molecule's properties.
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols and insights into the rationale behind methodological choices.
Caption: Key reactive sites on this compound.
PART 1: The Cornerstone Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of the thiazole ring is the most versatile handle for molecular elaboration. Its reactivity in palladium-catalyzed reactions allows for the precise and efficient formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.
Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Frameworks
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most powerful method for constructing C(sp²)–C(sp²) bonds.[8] This reaction is extensively used to link the 2-phenylthiazole core to other aromatic or heteroaromatic rings, a common strategy in the design of kinase inhibitors and other therapeutic agents.[9][10]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[9]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Objective: To synthesize Ethyl 5-(4-methoxyphenyl)-2-phenylthiazole-4-carboxylate.
-
Principle: This protocol utilizes [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as a robust catalyst that is effective for a wide range of substrates. A mixture of dioxane and water is used as the solvent system, and potassium carbonate serves as the base.[10][11]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound (e.g., 312 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid Partner | Catalyst | Base | Solvent | Yield (%) | Reference Analogue |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90% | [12] |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | ~85% | [13] |
| 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | ~88% | [10] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | ~82% | [10] |
| (Note: Yields are representative and based on analogous systems reported in the literature. Optimization may be required.) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly effective method for forming C(sp²)–C(sp) bonds by coupling the aryl bromide with a terminal alkyne.[14] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[15] The resulting alkynyl-thiazole products are valuable intermediates for synthesizing linear, rigid molecules for materials science or as precursors for further cyclization reactions in drug discovery.[16]
Detailed Protocol: Sonogashira Coupling
-
Objective: To synthesize Ethyl 5-(phenylethynyl)-2-phenylthiazole-4-carboxylate.
-
Principle: This copper-co-catalyzed protocol uses a standard Pd(PPh₃)₂Cl₂/CuI system with a triethylamine base, which also serves as a solvent. The reaction is typically run at room temperature.[15]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (Anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (312 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (165 µL, 1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
Heck Reaction: Formation of Alkenyl Thiazoles
The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with high trans selectivity. This reaction is valuable for introducing vinyl groups, which can serve as handles for subsequent transformations like dihydroxylation, epoxidation, or as Michael acceptors.
Detailed Protocol: Heck Reaction
-
Objective: To synthesize Ethyl 5-((E)-styryl)-2-phenylthiazole-4-carboxylate.
-
Principle: This protocol uses a phosphine-free catalyst, palladium(II) acetate, which is often effective for electron-deficient heterocycles. Triethylamine is used as the base to neutralize the HBr generated during the catalytic cycle.[17]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (312 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and anhydrous DMF (5 mL).
-
Add styrene (172 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol).
-
Seal the tube and heat the mixture to 110 °C for 12-18 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired product.
PART 2: Applications in Medicinal Chemistry and Drug Discovery
The 2-phenylthiazole-4-carboxylate core is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated for a range of therapeutic applications, highlighting the importance of this compound as a key starting material.[6][18]
Scaffold for Kinase Inhibitors
Deregulation of protein kinases is a primary cause of cancer development.[19] The thiazole ring is a prominent feature in many approved and investigational kinase inhibitors, where it often acts as a hinge-binding motif in the ATP-binding pocket of the enzyme.[20][21] Starting from this compound, medicinal chemists can perform cross-coupling at the C5 position to introduce groups that target specific regions of the kinase active site, while the C4-ester can be converted to an amide to interact with solvent-exposed regions or form key hydrogen bonds.[18]
Caption: Drug discovery workflow for generating kinase inhibitor libraries.
Synthesis of Anticancer and Antifungal Agents
Numerous studies have reported the potent cytotoxic activity of 2-phenylthiazole-4-carboxamide derivatives against various human cancer cell lines.[5][6][22] The synthetic pathway invariably involves the initial construction of a substituted 2-phenylthiazole-4-carboxylate, followed by hydrolysis and amidation. Similarly, the phenylthiazole structure is present in antifungal drugs like isavuconazole, which target the CYP51 enzyme.[12] this compound serves as an ideal precursor for creating analogues of these drugs through Suzuki coupling at the C5-position, followed by modification of the ester.[12]
Development of Xanthine Oxidase (XO) Inhibitors
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a primary strategy for treating gout and hyperuricemia. The drug Febuxostat features a 2-phenylthiazole core. Research has identified 2-phenylthiazole-4-carboxylic acid as a novel and potent scaffold for XO inhibitors, demonstrating significant hypouricemic effects in animal models.[23] The synthesis of these inhibitors relies on the hydrolysis of the corresponding ethyl ester, making our title compound a direct and relevant precursor.
PART 3: Essential Derivatization Protocols
Beyond cross-coupling, the most common and critical transformation is the manipulation of the C4-ethyl ester.
Ester Hydrolysis to Carboxylic Acid
-
Objective: To prepare 5-Bromo-2-phenylthiazole-4-carboxylic acid.
-
Principle: Standard saponification using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides a clean and efficient route to the carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (312 mg, 1.0 mmol) in a mixture of THF (6 mL) and water (3 mL).
-
Add LiOH·H₂O (84 mg, 2.0 mmol) and stir the mixture at room temperature for 3-5 hours until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Amide Bond Formation via the Carboxylic Acid
-
Objective: To prepare N-benzyl-5-bromo-2-phenylthiazole-4-carboxamide.
-
Principle: This protocol uses the common peptide coupling agents EDCI (a carbodiimide) and HOBt (an activating agent) to form the amide bond under mild conditions.
Materials:
-
5-Bromo-2-phenylthiazole-4-carboxylic acid (1.0 equiv, from protocol 3.1)
-
Benzylamine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 5-Bromo-2-phenylthiazole-4-carboxylic acid (284 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Add EDCI (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (120 µL, 1.1 mmol) followed by DIPEA (435 µL, 2.5 mmol).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with DCM (20 mL) and wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization to obtain the pure amide.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its utility is primarily driven by the strategic placement of a reactive bromine atom, ideal for a suite of palladium-catalyzed cross-coupling reactions, and an easily modifiable ester group. These features provide a robust platform for constructing complex molecules, particularly for applications in drug discovery where the 2-phenylthiazole scaffold is a proven pharmacophore for targeting enzymes like kinases and xanthine oxidase. The protocols and strategies outlined in this guide serve as a comprehensive resource for researchers looking to leverage this valuable building block in their synthetic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. This compound [synhet.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents | Scilit [scilit.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer detailed, validated protocols.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and complex purification profiles. The most common route involves a Hantzsch thiazole synthesis followed by a regioselective bromination.[1][2] Success hinges on precise control over each step, from the quality of the starting materials to the final workup conditions. This guide provides a systematic approach to mastering this synthesis.
Section 1: Understanding the Core Synthesis Pathway
The synthesis is best understood as a two-stage process: (1) Formation of the thiazole core via Hantzsch condensation, and (2) Electrophilic bromination at the C5 position.
Stage 1: Hantzsch Thiazole Synthesis
This classic reaction constructs the thiazole ring by condensing an α-halocarbonyl compound with a thioamide.[1][3] In this case, thiobenzamide reacts with an ethyl 2-halo-3-oxobutanoate derivative. The reaction proceeds through nucleophilic substitution, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[3][4]
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Stage 2: Regioselective Bromination
The electron-rich thiazole ring undergoes electrophilic aromatic substitution. The C5 position is the most nucleophilic and is preferentially brominated, typically using N-Bromosuccinimide (NBS) or a similar mild bromine source to avoid over-bromination or ring decomposition.[5][6]
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is critically low (<30%). Where is the most likely point of failure?
A1: A critically low yield is often a compound problem. A logical diagnostic workflow is essential. Start by evaluating the two main stages independently.
-
Assess the Hantzsch Condensation: Before attempting the bromination, run the Hantzsch reaction alone and isolate the intermediate, Ethyl 2-phenylthiazole-4-carboxylate. If the yield here is low, the problem lies in your starting materials or reaction conditions. A successful Hantzsch synthesis should yield >70-80%.[7]
-
Analyze the Bromination Step: If the Hantzsch step is efficient, the yield loss is occurring during bromination or subsequent workup. Common issues include decomposition of the starting material, formation of multiple brominated byproducts, or difficult purification.
Caption: Diagnostic workflow for troubleshooting low yield.
Q2: The Hantzsch reaction is sluggish and incomplete, with significant unreacted thiobenzamide remaining. What are the likely causes?
A2: This issue typically points to three areas:
-
Purity of the α-Halo Ester: The α-halo ester (e.g., ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate) can degrade upon storage, especially if exposed to moisture. Dehalogenation renders it unreactive. Verify its purity by ¹H NMR before use.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating is often required to drive it to completion. Refluxing in a suitable solvent like ethanol is a common and effective strategy.[7]
-
Stoichiometry: While the reaction is 1:1, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes help consume the α-halo ester completely, though this may complicate purification.[4]
Q3: My crude product after the Hantzsch reaction is a dark, tar-like substance that is difficult to purify.
A3: Tar formation is indicative of decomposition and polymerization side reactions. The primary cause is often excessive heat or overly acidic/basic conditions.
-
Control the Heat: The initial SN2 reaction is exothermic. If the reagents are mixed too quickly without cooling, localized heating can initiate decomposition. Add the α-halo ester portion-wise to a solution of the thiobenzamide.
-
Solvent Choice: Ethanol or methanol are excellent solvents as they facilitate a clean reaction and allow for easy product precipitation upon cooling or addition of water.[3]
-
pH Control: The reaction generates HBr or HCl as a byproduct. While the reaction tolerates mild acidity, strong acids or bases can catalyze side reactions. Some protocols include a mild, non-nucleophilic base like potassium bicarbonate to neutralize the acid as it forms, though this is not always necessary.[8]
Q4: The bromination step gives a mixture of products, including what appears to be unreacted starting material and potentially di-brominated species.
A4: This is a classic selectivity problem in electrophilic aromatic substitution.
-
Choice of Brominating Agent: Do not use elemental bromine (Br₂), as it is often too reactive and can lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a low, steady concentration of electrophilic bromine, enhancing selectivity.
-
Reaction Conditions: The reaction should be run at or below room temperature, often starting at 0 °C. Running the reaction in the dark can prevent radical side reactions initiated by light.
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile (CH₃CN) or DMF is typically used. Acetonitrile is often a good starting point.
-
Stoichiometry: Use a precise stoichiometry of 1.0 to 1.05 equivalents of NBS. Adding NBS portion-wise and monitoring the reaction by TLC or LC-MS is crucial to prevent the addition of excess reagent once the starting material is consumed.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable method for preparing high-purity thiobenzamide?
The quality of thiobenzamide is paramount. While it is commercially available, synthesis from benzamide is common. The most reliable and widely used method is thionation using Lawesson's Reagent .[9][10] It is generally more soluble and requires milder conditions than phosphorus pentasulfide (P₄S₁₀).[11][12] The reaction is typically performed in an anhydrous solvent like toluene or THF under reflux. The product can be purified by recrystallization from ethanol or toluene.
FAQ 2: Can I perform a one-pot synthesis of the final product without isolating the intermediate thiazole?
While one-pot syntheses are attractive for their efficiency, they are not recommended for this specific sequence, especially during methods development. The optimal conditions for the Hantzsch condensation (protic solvent, heat) are often incompatible with the selective bromination step (aprotic solvent, controlled temperature). Attempting a one-pot reaction can lead to a complex mixture of byproducts that is extremely difficult to separate, ultimately resulting in a lower overall yield of the pure desired product.
FAQ 3: What are the key safety considerations for this synthesis?
-
α-Halo Esters: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lawesson's Reagent: Can release hydrogen sulfide (H₂S) upon contact with moisture, which is toxic and has a strong, unpleasant odor. Handle in a fume hood and store in a desiccator.[10]
-
N-Bromosuccinimide (NBS): Is a corrosive solid and an irritant. It is also light-sensitive. Store in a dark, dry place and handle with care.
-
Solvents: Use appropriate precautions for flammable solvents like ethanol, THF, and toluene.
Section 4: Optimized Experimental Protocols
Protocol 4.1: Synthesis of Thiobenzamide from Benzamide
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzamide (1.0 eq) and Lawesson's Reagent (0.55 eq).
-
Solvent: Add anhydrous toluene (approx. 5-10 mL per gram of benzamide).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete in 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield thiobenzamide as a yellow crystalline solid.[9]
Protocol 4.2: Hantzsch Synthesis of Ethyl 2-phenylthiazole-4-carboxylate
-
Setup: In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in absolute ethanol (approx. 10 mL per gram).
-
Reagent Addition: To the stirring solution, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC until the thiobenzamide spot has disappeared.[3]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. If no precipitate forms, slowly add cold water until the product crystallizes.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 4.3: Bromination of Ethyl 2-phenylthiazole-4-carboxylate
-
Setup: Dissolve Ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in acetonitrile (approx. 20 mL per gram) in a flask protected from light (e.g., wrapped in aluminum foil).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product.
Section 5: Data Summary Table
The choice of solvent and temperature can significantly impact the Hantzsch condensation step. The following table summarizes typical observations.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Solvent | Ethanol | DMF | Toluene | Ethanol is generally preferred for its ability to dissolve reactants and facilitate easy product precipitation.[3] DMF can lead to higher solubility but complicates workup. Toluene is an option but may require higher temperatures. |
| Temperature | Room Temp | 60 °C | Reflux (~78 °C) | Room temperature can be slow and lead to incomplete conversion. 60 °C offers a good balance of reaction rate and minimal side reactions. Reflux ensures the reaction goes to completion quickly but requires careful monitoring to prevent decomposition.[7] |
| Typical Yield | 40-60% | 70-85% | 75-90% | Higher temperatures generally correlate with higher and faster conversion, provided the reaction time is optimized to prevent byproduct formation. |
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 11. Lawesson's Reagent [organic-chemistry.org]
- 12. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing Reaction Conditions for Bromination of Thiazoles
Welcome to the technical support center for thiazole bromination. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical, yet often nuanced, heterocyclic core. The thiazole moiety is a cornerstone in pharmaceuticals and functional materials, and the ability to selectively functionalize it via bromination is a key step in the synthesis of countless target molecules.[1]
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing these reactions. By explaining the causality behind experimental choices, this guide aims to empower you to troubleshoot effectively and optimize conditions for your specific substrate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the electrophilic bromination of thiazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.
Q1: Why am I getting poor regioselectivity or a mixture of isomers?
This is the most common issue. The regiochemical outcome of an electrophilic aromatic substitution (EAS) on a thiazole ring is dictated by its inherent electronic properties and the influence of any existing substituents.
Underlying Principles: The thiazole ring is aromatic but less electron-rich than its thiophene analog due to the electron-withdrawing nature of the imine nitrogen.[1] The calculated pi-electron density marks the C5 position as the most nucleophilic and therefore the primary site for electrophilic attack.[2] The C2 proton is the most acidic, making it susceptible to deprotonation by strong bases, while the C4 position is the least reactive toward electrophiles.[1][2]
-
Unsubstituted Thiazole: Preferentially brominates at the C5 position under standard EAS conditions. Achieving C2 bromination directly is challenging and often requires harsh, high-temperature vapor-phase conditions or specific Lewis acid catalysis that can alter the normal reactivity patterns.[3]
-
Substituted Thiazoles: The substituent's electronic nature is paramount.
-
Electron-Donating Groups (EDGs) like amino, alkyl, or alkoxy groups activate the ring, strongly favoring bromination at the C5 position. For example, 2-aminothiazole is readily brominated at C5.[4]
-
Electron-Withdrawing Groups (EWGs) such as esters or nitro groups deactivate the ring, making the reaction more difficult. However, they still generally direct incoming electrophiles to the C5 position. For instance, 4-carboxy-thiazole hydrazones are brominated at the C5 position.[5]
-
Solutions & Protocols:
| Target Isomer | Recommended Strategy | Rationale & Key Considerations |
| 5-Bromo | NBS in a polar solvent (e.g., Acetic Acid, DMF, MeCN). | This is the most common and reliable method for C5 bromination. NBS is safer and often more selective than elemental bromine.[6] The reaction proceeds via a standard EAS mechanism. |
| 2-Bromo | Sandmeyer Reaction from 2-Aminothiazole. | Due to the difficulty of direct C2 electrophilic bromination, the Sandmeyer reaction is the most robust and widely used method.[1][7] It involves diazotization of the 2-amino group followed by displacement with a bromide salt, typically CuBr. |
| 4-Bromo | Multi-step synthesis or Directed Metalation. | The C4 position is not readily accessed by EAS. Strategies often involve either building the thiazole ring with the bromine already at the 4-position (e.g., Hantzsch synthesis with an α,α-bromoketone) or using advanced directed metalation protocols.[1][8] |
| Mixture | Re-evaluate reaction conditions. | A mixture often arises from conditions that are too harsh or not selective enough. Lowering the temperature, using a milder brominating agent (NBS instead of Br₂), and ensuring precise stoichiometry can significantly improve selectivity. |
Q2: My reaction is producing di- or tri-brominated products. How can I achieve mono-bromination?
Over-bromination occurs when the mono-brominated product is as reactive, or more reactive, than the starting material, or when the reaction conditions are too forcing.
Underlying Principles: The introduction of a bromine atom at the C5 position slightly deactivates the ring, but further substitution is still possible, especially under aggressive conditions. The 2,5-dibromothiazole is a common byproduct if the reaction is not carefully controlled.[9]
Solutions & Protocols:
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent. This is the most critical factor.
-
Lower the Temperature: Start the reaction at 0°C or even lower, and allow it to slowly warm to room temperature. This tempers the reaction rate and improves selectivity.
-
Use a Milder Reagent: N-Bromosuccinimide (NBS) is significantly less aggressive than elemental bromine (Br₂) and is the reagent of choice for controlling mono-substitution.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent the formation of di-substituted products.
Experimental Protocol: Selective C5-Bromination of 2-Phenylthiazole using NBS
This protocol provides a reliable method for the selective mono-bromination of an activated thiazole at the C5 position.
Materials:
-
2-Phenylthiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-phenylthiazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar and purged with nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine species), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-phenylthiazole.
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing common issues in thiazole bromination.
Caption: Troubleshooting decision tree for thiazole bromination.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for my substrate?
The choice of reagent is a balance between the reactivity of your thiazole substrate and the desired selectivity.
| Reagent | Pros | Cons | Best For... |
| Elemental Bromine (Br₂) | Highly reactive, inexpensive. | Hazardous (fuming liquid), often leads to over-bromination, can be non-selective.[6] | Deactivated thiazoles that are resistant to milder reagents. |
| N-Bromosuccinimide (NBS) | Solid, safer to handle, generally more selective for mono-bromination.[6][10] | More expensive than Br₂, may require an initiator (acid or radical) depending on the mechanism.[11] | The majority of standard C5-brominations on neutral or activated thiazoles. |
| Enzymatic (e.g., Brominase) | Extremely mild (aqueous, neutral pH), highly selective.[12][13] | Limited substrate scope, enzyme availability and cost can be prohibitive. | Sensitive, multifunctional substrates like antibiotics or complex natural products.[12][13] |
| Copper(II) Bromide (CuBr₂) | Useful in specific applications. | Not a general-purpose electrophilic brominating agent. | Sandmeyer reactions to install a bromine at the C2 position from a 2-amino precursor.[14] |
Q2: Can I use biocatalysis for my bromination?
Yes, and it is an excellent option for complex or sensitive molecules. Vanadium-dependent haloperoxidases (VHPOs), for example, can catalyze the bromination of electron-rich substrates like 2-aminothiazoles under very mild, aqueous conditions.[13] This method avoids harsh reagents and can be directly compatible with subsequent cross-coupling reactions without intermediate purification, making it a powerful green chemistry tool.[12][13]
Q3: My starting material has a basic nitrogen (like a pyridine). Will this interfere with the reaction?
Yes, it is highly likely. Basic nitrogen atoms can be protonated by acidic reagents or coordinate to Lewis acids, which can deactivate the entire molecule towards electrophilic substitution.[3] Furthermore, the basic nitrogen can react with the brominating agent itself.
Strategies to mitigate this include:
-
Use non-acidic conditions: Employing NBS in a neutral solvent like DMF or acetonitrile can avoid protonation issues.
-
Protect the basic nitrogen: The nitrogen can be temporarily converted into its N-oxide, which is less basic and will not interfere. The N-oxide can be removed later in the synthetic sequence.
-
Use excess reagent: This is a less elegant solution, but using enough brominating agent to react with the basic site and still effect the desired bromination can sometimes work, though it often leads to purification challenges.
References
- 1. lookchem.com [lookchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Challenges in the Purification of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic intermediate. Drawing upon established chemical principles and field-proven insights, this resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to ensure the successful purification of your target compound.
Introduction: The Purification Puzzle of a Functionalized Thiazole
This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis, often achieved through the Hantzsch thiazole synthesis, can yield a crude product containing unreacted starting materials, reagents, and various side-products. The purification of this moderately polar, functionalized heterocycle is not always straightforward and presents unique challenges that can impact yield and purity. This guide will address these challenges head-on, providing you with the necessary tools and knowledge to overcome them.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Recovery or Product Degradation during Column Chromatography
Symptoms:
-
A colored streak appears on the TLC plate or column.
-
The isolated yield after column chromatography is significantly lower than expected.
-
Multiple new, unidentified spots appear on the TLC of the collected fractions.
Probable Cause: Thiazole derivatives, particularly those with halogen substituents, can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition or strong binding of the thiazole, leading to streaking and irreversible adsorption.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing a small amount of a volatile base, such as 1% triethylamine (Et3N). This will neutralize the acidic sites on the silica surface, minimizing product degradation.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral or basic alumina.
-
Optimize Your Solvent System: A well-chosen eluent can minimize contact time with the stationary phase. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[1]
Issue 2: The Product "Oils Out" During Recrystallization
Symptom:
-
Upon cooling the recrystallization solution, a liquid or oily layer separates instead of solid crystals.
Probable Cause: "Oiling out" is a common issue when purifying organic compounds and can be caused by several factors:
-
The solution is too concentrated.
-
The cooling process is too rapid.
-
The presence of impurities is disrupting the crystal lattice formation.
-
The chosen solvent is not ideal.
Solutions:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil, then add a small amount of the hot solvent to slightly decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Scratching and Seeding: Gently scratch the inside of the flask with a glass rod to create nucleation sites. If you have a small amount of pure product, add a "seed crystal" to induce crystallization.
-
Re-evaluate Your Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For thiazole esters, ethanol or mixtures of ethyl acetate and hexanes are often effective.
Issue 3: Persistent Impurities with Similar Polarity to the Product
Symptom:
-
TLC analysis shows an impurity spot that co-elutes or is very close to the product spot, making separation by column chromatography difficult.
Probable Cause: The Hantzsch thiazole synthesis can sometimes produce byproducts with structures and polarities very similar to the desired product. These can include regioisomers or products from side reactions of the starting materials.
Solutions:
-
High-Resolution Chromatography: Use a longer column with a shallower solvent gradient to improve separation.
-
Alternative Purification Technique - HILIC: For polar compounds that are difficult to separate by normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[2] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[2]
-
Chemical Treatment: If the impurity has a reactive functional group that the product does not, it may be possible to selectively react the impurity to change its polarity, making it easier to separate. This should be approached with caution and after careful characterization of the impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Hantzsch synthesis of this compound?
A1: The Hantzsch synthesis, while generally efficient, can produce several byproducts.[3] Depending on the specific reaction conditions, you might encounter:
-
Unreacted Starting Materials: Thiobenzamide and ethyl 3-bromo-2-oxobutanoate.
-
Side-products from Self-condensation: The α-haloketone can undergo self-condensation.
-
Regioisomers: Under certain acidic conditions, the reaction of N-substituted thioureas can lead to the formation of 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles.[4] While your target is not an amino-thiazole, analogous regiochemical challenges can arise with substituted thioamides.
Q2: My TLC shows a single spot, but the NMR spectrum indicates impurities. What's happening?
A2: This is a common scenario where impurities have a very similar Rf value to your product in the chosen TLC solvent system. It's also possible that the impurity is not UV-active and therefore not visible on the TLC plate. Try developing your TLC in several different solvent systems with varying polarities. Staining the TLC plate with a reagent like potassium permanganate can help visualize non-UV-active impurities.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an excellent alternative, especially if your compound is moderately polar and you are struggling with degradation on silica. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
Q4: What is the best way to remove residual triethylamine after column chromatography?
A4: Triethylamine is volatile and can often be removed under high vacuum. If it persists, you can dissolve your product in a non-polar solvent like dichloromethane or ethyl acetate and wash it with a dilute acid solution (e.g., 1% HCl), followed by a water wash and a brine wash. Be sure to thoroughly dry the organic layer before concentrating.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Neutralized Silica Gel)
This protocol is a general guideline and may require optimization.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 or 4:1 ratio).
-
Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3.[5]
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane) containing 1% triethylamine.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the solution onto the top of the column.
-
Begin eluting the column with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require some small-scale trials.
-
Solvent Selection:
-
Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene).
-
A good solvent will dissolve the product when hot but not when cold. Ethanol is often a good starting point for thiazole derivatives.[6]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the product is completely dissolved.
-
If the solution is colored due to impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Summary Table
| Purification Technique | Common Solvent Systems (Starting Ratios) | Key Considerations |
| Column Chromatography | Hexane:Ethyl Acetate (9:1 to 4:1)[1] | Use of neutralized silica gel (1% Et3N in eluent) is recommended to prevent degradation. |
| Dichloromethane:Methanol (99:1 to 95:5) for more polar impurities.[5] | Monitor fractions carefully by TLC. | |
| Recrystallization | Ethanol[6] | Ensure slow cooling to avoid "oiling out". |
| Ethyl Acetate/Hexane | Use a minimal amount of hot solvent to ensure saturation upon cooling. |
Visual Workflow Diagrams
Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting the purification of this compound.
General Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
References
- 1. scielo.br [scielo.br]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with Brominated Thiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated thiazole substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Thiazoles are privileged structures in medicinal chemistry, but their electronic properties and potential for catalyst inhibition can present unique challenges.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, address common failure modes, and provide robust protocols to guide you toward a successful coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a brominated thiazole is not working or giving very low yield. What are the most common initial culprits?
Low yield or reaction failure in Suzuki couplings of brominated thiaziazoles often stems from a few key areas: catalyst and ligand choice, base and solvent incompatibility, or degradation of one of the coupling partners.[2][3] Thiazoles, containing a sulfur atom, can sometimes interact with and poison the palladium catalyst.[4] Furthermore, the electron-deficient nature of some thiazole rings can make oxidative addition, the first step in the catalytic cycle, more challenging than with simple aryl bromides.
Initial troubleshooting should focus on:
-
Catalyst System: Are your palladium source and ligand appropriate for a potentially challenging heteroaryl coupling? Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[3]
-
Reaction Conditions: Have you rigorously excluded oxygen? Is your temperature high enough? Are your reagents and solvents anhydrous?
-
Reagent Stability: Is your boronic acid prone to decomposition (protodeboronation)?[5]
Q2: I'm observing a significant amount of debrominated thiazole as a byproduct. Why is this happening and how can I prevent it?
This side reaction, known as hydrodehalogenation or simply debromination, replaces the bromine atom with a hydrogen, terminating the desired cross-coupling pathway.[6] It is a common issue with electron-rich or heteroaromatic substrates.[7]
The mechanism often involves the oxidative addition of the bromothiazole to the Pd(0) catalyst, followed by a competing pathway where a hydride source intercepts the palladium complex before transmetalation can occur.[6][8] The source of the hydride can be the solvent (e.g., alcohols), the base, or impurities.
To suppress debromination:
-
Protect the Thiazole Nitrogen: If your thiazole has an N-H bond, protecting it can significantly reduce debromination.[7]
-
Choose a Non-Hydroxide, Anhydrous Base: Switch from bases like NaOH or KOH to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and ensure anhydrous conditions.[6][9]
-
Use a Bulky, Electron-Rich Ligand: Ligands like SPhos or XPhos can accelerate the rate of reductive elimination relative to debromination.[9]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions.[6]
Q3: My main byproduct is a dimer of my boronic acid (homocoupling). What causes this?
Boronic acid homocoupling is most often caused by the presence of oxygen in the reaction mixture.[10][11] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the transmetalation of two boronic acid molecules, leading to the undesired biaryl byproduct and regenerating Pd(0).[8] A less common pathway can occur even in the absence of oxygen if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.[8]
To prevent homocoupling:
-
Thoroughly Degas: Ensure your solvent and reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[9][10]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial, though many Pd(II) precatalysts are highly effective if activated properly.[12]
-
Add a Reducing Agent: In some difficult cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[13]
Q4: How do I choose the right catalyst and ligand for my brominated thiazole?
The choice of catalyst and ligand is critical for success.[1] While simple systems might work with Pd(PPh₃)₄, challenging couplings with thiazoles often require more advanced systems to promote the key steps of the catalytic cycle.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that generate the active Pd(0) species in situ.[9][12] Pre-formed catalysts like Pd(dppf)Cl₂ are also excellent choices, particularly for heteroaromatic substrates.[14]
-
Ligands: For heteroaryl bromides, bulky, electron-rich phosphine ligands (Buchwald-type ligands) are often superior. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[15]
-
Good Starting Choices: SPhos, XPhos, or RuPhos.
-
For Sterically Hindered Substrates: Consider even bulkier ligands like BrettPhos.
-
N-Heterocyclic Carbenes (NHCs): These are also powerful ligands for Suzuki couplings and can be an effective alternative to phosphines.[16]
-
In-Depth Troubleshooting Guides
Problem 1: Reaction Stalled / No Product Formation
You've set up your reaction, but after several hours or overnight, TLC or LC-MS analysis shows only starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Phosphine-catalyzed construction of sulfur heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing debromination in reactions with Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Welcome to the technical support center for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, with a specific focus on preventing the common side reaction of debromination. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are successful.
Troubleshooting Guide: Addressing Unwanted Debromination
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the problem.
Question 1: My Suzuki-Miyaura coupling is yielding significant debrominated starting material alongside a low yield of the desired product. What are the likely causes and how can I fix it?
This is a frequent challenge in palladium-catalyzed cross-coupling reactions. The formation of the debrominated (or hydrodehalogenated) product, Ethyl 2-phenylthiazole-4-carboxylate, competes directly with the desired C-C bond formation. This side reaction is typically caused by an errant catalytic pathway where a palladium-hydride species intercepts the reaction intermediate.
Root Cause Analysis:
-
Suboptimal Catalyst/Ligand System: The choice of phosphine ligand is paramount. Ligands that are not sufficiently electron-rich or sterically bulky may result in a catalytic cycle where the rate of reductive elimination (the final product-forming step) is slow, allowing time for side reactions to occur. Electron-rich ligands accelerate both oxidative addition and reductive elimination, which helps the desired reaction outcompete the debromination pathway.[1][2]
-
Inappropriate Base: Strong bases, particularly alkoxides in the presence of a proton source (like trace water or an alcohol solvent), can promote the formation of palladium-hydride species, which are key culprits in debromination.[3][4] The base's role is to activate the boronic acid for transmetalation; an overly aggressive base can create more problems than it solves.[5]
-
Presence of Proton Sources: Solvents like alcohols or even trace amounts of water in aprotic solvents can serve as a source of hydrogen for the hydrodehalogenation side reaction.[6][7]
-
High Reaction Temperature: Elevated temperatures can increase the rate of all reactions, including undesired debromination. While necessary for activating the C-Br bond, excessive heat can favor the decomposition pathways leading to the side product.
Recommended Troubleshooting Protocol & Optimization
Follow this systematic approach to diagnose and solve the debromination issue.
Step 1: Re-evaluate Your Ligand and Palladium Source. This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates.
-
Action: Switch to a more robust, modern ligand system known to promote efficient cross-coupling. Use a pre-formed palladium(II) precatalyst (e.g., a palladacycle) or a combination of a Pd(0) source like Pd₂(dba)₃ with a specialized ligand.
-
Rationale: Electron-rich and bulky trialkylphosphines or biarylphosphines (Buchwald ligands) stabilize the palladium center, promote rapid reductive elimination, and disfavor the formation of hydride intermediates.
-
Examples: Try ligands such as Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or RuPhos.
Step 2: Screen Different Bases. If changing the ligand is not sufficient, the base is the next most likely cause.
-
Action: Replace strong bases like NaOtBu or NaOH with milder inorganic bases. Screen K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Rationale: These bases are effective at promoting transmetalation without being overly aggressive, thereby reducing the chance of generating hydride species.[5][8] In many systems, K₃PO₄ provides a good balance of reactivity and selectivity.
Step 3: Ensure Anhydrous Conditions. Debromination often involves a proton. Removing the source can starve this side reaction.
-
Action: Use freshly distilled, anhydrous solvents (e.g., Dioxane, Toluene, or DMF). If using solid reagents like a carbonate base, ensure they are dry by heating under vacuum before use.
-
Rationale: Minimizing water and other protic sources directly inhibits the hydrodehalogenation pathway.[7]
Step 4: Optimize Reaction Temperature.
-
Action: Attempt the reaction at a lower temperature. Start at room temperature if using a highly active catalyst system, and gradually increase to 60-80 °C only if necessary.
-
Rationale: The lowest temperature that provides a reasonable reaction rate will afford the best selectivity against thermal decomposition and side reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common Pd(0) and Pd(II) sources that generate the active Pd(0) catalyst in situ.[5] |
| Ligand | P(t-Bu)₃, XPhos, or SPhos (1.2-2.4 mol% relative to Pd) | Bulky, electron-rich ligands that accelerate the catalytic cycle and suppress side reactions. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases that facilitate transmetalation with minimal side reactions.[5][8] |
| Solvent | Dioxane or Toluene (Anhydrous) | Aprotic solvents that are generally stable and less likely to act as a proton source.[9] |
| Temperature | 60 - 100 °C | Optimal temperature range to balance reaction rate with minimizing thermal side reactions. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the chemistry of this compound, helping you proactively design more robust experimental protocols.
Question 2: What is the fundamental mechanism of debromination in palladium-catalyzed reactions?
Debromination, or hydrodehalogenation, is a catalytic side reaction that competes with the main cross-coupling cycle.[4] The process typically involves the formation of a palladium-hydride (Pd-H) species.
The Competing Pathways:
-
Desired Cross-Coupling Cycle: The standard mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of your thiazole substrate to form an Ar-Pd(II)-Br complex.[10][11]
-
Transmetalation: The organic group from your coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
-
-
Debromination Side-Reaction: This pathway diverges after the initial oxidative addition step.
-
A Pd-H species is formed. This can happen in several ways, such as reaction with a proton source (water, alcohol), β-hydride elimination from certain ligands or substrates, or reaction with the base.[4][12]
-
This Pd-H species can then react with the Ar-Pd(II)-Br intermediate or directly with the starting material, leading to a reductive elimination that forms an Ar-H bond (the debrominated product) instead of an Ar-Coupling Partner bond.
-
Below is a diagram illustrating this mechanistic divergence.
Caption: Competing catalytic cycles in cross-coupling reactions.
Question 3: How does the choice of phosphine ligand specifically prevent debromination?
Phosphine ligands are not mere spectators; they are critical controllers of the catalyst's reactivity and selectivity.[2] Their influence can be understood through two key properties:
-
Electronic Properties (Donor Strength): This refers to how electron-rich or electron-poor the ligand is.
-
Electron-Rich Ligands (e.g., those with alkyl groups like P(t-Bu)₃) donate more electron density to the palladium center. This increased electron density on the metal facilitates both the initial oxidative addition into the C-Br bond and the final reductive elimination step.[1] By accelerating reductive elimination, the desired product is formed more quickly, giving less time for the debromination side-pathway to occur.
-
-
Steric Properties (Bulkiness): This is often described by the Tolman cone angle.
-
Bulky Ligands (e.g., P(t-Bu)₃, XPhos) create a crowded environment around the palladium atom.[13] This steric hindrance promotes the bond-forming reductive elimination step, which relieves the crowding. A faster reductive elimination step is a key strategy to outpace competing side reactions.
-
Table 2: General Comparison of Phosphine Ligand Classes
| Ligand Class | Example | Electronic Properties | Steric Bulk | General Application Notes |
| Triarylphosphines | PPh₃ | Electron-neutral to poor | Moderate | General-purpose, but often insufficient for challenging substrates prone to side reactions. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very Electron-Rich | Very Bulky | Highly effective at promoting fast reductive elimination; excellent for preventing debromination. |
| Biarylphosphines | XPhos, SPhos, RuPhos | Electron-Rich | Very Bulky | State-of-the-art ligands for a wide range of cross-couplings, offering high stability and reactivity.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very Strong σ-Donors | Very Bulky | Powerful alternative to phosphines, known for creating highly active and stable catalysts.[4] |
Question 4: Are certain cross-coupling reactions more susceptible to debromination with this compound?
Yes, the risk of debromination can vary depending on the specific reaction conditions required for each type of cross-coupling.
-
Heck Reaction: This reaction often requires higher temperatures and specific base conditions, which can increase the likelihood of debromination.[14][15][16] The mechanism involves a β-hydride elimination step, and managing hydride species is central to the reaction's success.[10]
-
Sonogashira Coupling: While powerful, these reactions can be sensitive. Forcing conditions (e.g., high temperatures) needed to couple aryl bromides can promote side reactions.[17][18] The copper co-catalyst, while often beneficial, can also introduce complications like alkyne homocoupling (Glaser coupling), requiring careful control of the atmosphere.[19][20]
-
Buchwald-Hartwig Amination: This reaction is highly dependent on the base. The use of very strong bases like sodium tert-butoxide (NaOtBu) is common but can readily promote hydrodehalogenation, especially if the ligand is not optimal.[21][22] Modern systems often use weaker carbonate or phosphate bases with specialized ligands to avoid this.[23][24]
-
Suzuki-Miyaura Coupling: Generally considered one of the more robust and versatile methods. However, as detailed in the troubleshooting guide, it is by no means immune to debromination, especially without proper optimization of the ligand, base, and solvent system.[5][8]
General Recommendation: For a substrate like this compound, the Suzuki-Miyaura coupling is often a reliable starting point due to the vast array of available catalysts and conditions that have been developed to mitigate side reactions like debromination.
References
- 1. gessnergroup.com [gessnergroup.com]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. nobelprize.org [nobelprize.org]
- 12. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cfmot.de [cfmot.de]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is paramount for the reliability and success of subsequent synthetic steps and biological assays. Recrystallization is a powerful and efficient technique for this purpose, yet it often requires careful optimization.
This guide is structured to provide you with both foundational knowledge and practical, actionable solutions to common challenges encountered during the recrystallization of this specific thiazole derivative. We will delve into the rationale behind solvent selection, provide step-by-step protocols, and offer a comprehensive troubleshooting guide in a direct question-and-answer format.
Part 1: Solvent Selection Strategy
The cornerstone of a successful recrystallization is the choice of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures.[1][2] The principle of "like dissolves like" is a useful starting point; given that this compound contains aromatic rings (phenyl and thiazole) and an ethyl ester functional group, it is classified as a moderately polar compound.
Recommended Solvents for Initial Screening
Based on the structure of the target compound, the following solvents are recommended for initial solubility tests. It is crucial to test solubility on a small scale (a few milligrams of compound in a test tube) before committing to a bulk recrystallization.[1][3]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Solubility |
| Ethanol | 78 | Polar | The ethyl ester and thiazole nitrogen may confer solubility, especially when hot. Ethanol is an excellent choice for many heterocyclic compounds and is often used in solvent pairs with water.[3][4][5] |
| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar. Can offer a different solubility profile that may be advantageous. |
| Ethyl Acetate | 77 | Intermediate | The ester functional group suggests good solubility. Often used in combination with a nonpolar anti-solvent like hexane. |
| Toluene | 111 | Nonpolar | The aromatic phenyl group suggests good solubility in hot toluene.[6] It is an excellent choice for compounds that are prone to oiling out in more polar systems. |
| Acetone | 56 | Polar Aprotic | A strong solvent that may dissolve the compound too well, even at room temperature.[2] However, it can be effective in a solvent pair with a nonpolar anti-solvent. |
| Hexane/Heptane | ~69 / ~98 | Nonpolar | Likely to be a poor solvent for this compound. It is best utilized as an "anti-solvent" or "poorer solvent" in a mixed-solvent system to induce crystallization.[1][6] |
| Water | 100 | Very Polar | The compound is expected to be insoluble in water. Water is an ideal anti-solvent when paired with a polar organic solvent like ethanol or acetone.[2][3] |
Visualizing the Solvent Selection Workflow
The following diagram outlines the logical process for selecting an optimal solvent system.
Caption: A decision tree for systematically selecting a suitable recrystallization solvent.
Part 2: Experimental Protocols
Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
This method is ideal if a single solvent with a steep solubility-temperature curve is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of ethanol to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is critical to use the absolute minimum amount of hot solvent to ensure the solution is saturated and to maximize yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed is best) to prevent premature crystallization.[3][7] Filter the hot solution quickly.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals and prevents the trapping of impurities within the crystal lattice.[1][7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
This technique is used when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce crystallization.[3]
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol, following steps 1 and 2 from the single-solvent protocol.
-
Addition of Anti-Solvent: While keeping the solution hot and stirring, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to just re-dissolve the cloudiness, rendering the solution clear again.
-
Cooling & Isolation: Follow steps 4 through 8 from the single-solvent protocol. For washing the crystals (step 7), use an ice-cold mixture of ethanol and water with the same approximate ratio as the final crystallization mixture.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues in a direct question-and-answer format to help you resolve common experimental challenges.
Q1: My compound "oiled out" during cooling instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point.[8] Impurities can also lower the melting point, exacerbating this issue.
-
Causality: The high concentration of the solute in the hot solvent leads to phase separation as a liquid oil upon cooling, rather than the orderly arrangement required for crystal lattice formation.
-
Solution:
-
Re-heat the solution to re-dissolve the oil completely.
-
Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[8]
-
If using a solvent pair, add more of the "good" solvent.
-
Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
If the problem persists, consider switching to a different solvent, particularly one with a higher boiling point like toluene, which often helps prevent oiling.
-
Q2: My final yield of purified product is very low. What are the most common reasons for this loss?
A: Low recovery is a frequent issue that can often be traced back to procedural steps.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[7] Fix: Always use the absolute minimum volume of hot solvent to dissolve your compound.
-
Premature Crystallization: If you performed a hot filtration, product may have crystallized in the funnel. Fix: Ensure your filtration apparatus is sufficiently pre-heated.[7]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Fix: Re-evaluate your solvent choice or use a mixed-solvent system with a higher proportion of the anti-solvent.
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of your product. Fix: Use only a minimal amount of ice-cold solvent for washing.
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent to re-saturate the solution and cooling it again. Note that this second crop may be less pure than the first.[7]
-
Q3: The recrystallized product is still impure. Why didn't the recrystallization work?
A: While powerful, recrystallization is not foolproof and can fail if not properly optimized.
-
Causality & Solutions:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[7] Fix: Always allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.
-
Similar Solubility of Impurities: The impurity may have a solubility profile very similar to your target compound in the chosen solvent. Fix: Try a different solvent or solvent system. A different solvent may alter the relative solubilities enough to allow for effective separation. If this fails, an alternative purification method, such as column chromatography, may be necessary.[7]
-
Q4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A: This is typically due to either an unsaturated solution or the formation of a stable supersaturated solution.
-
Causality & Solutions:
-
Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization. Try one of these methods:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
-
Increase Saturation: If the solution is not saturated enough, you will need to increase the concentration. Gently boil away a portion of the solvent, then allow the solution to cool again.
-
Add an Anti-Solvent: If you are using a single solvent, you can carefully add a miscible anti-solvent dropwise at room temperature until the solution becomes cloudy, then proceed with cooling.
-
Visualizing the Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common recrystallization problems.
Caption: A logical workflow for troubleshooting common recrystallization issues.
References
- 1. rubingroup.org [rubingroup.org]
- 2. quora.com [quora.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Storage and handling recommendations for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Document ID: TSC-C12H10BrNO2S-SH01 Version: 1.0 Last Updated: January 1, 2026
Introduction
This guide provides comprehensive storage, handling, and troubleshooting recommendations for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS No. 914347-21-0). As a key heterocyclic building block in pharmaceutical and materials science research, its stability and purity are paramount for reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals to ensure the compound's integrity from receipt to disposal.
Section 1: Core Storage & Handling (FAQs)
This section addresses the most frequent questions regarding the proper storage and handling of this compound in its solid form.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored under controlled conditions. While room temperature may be acceptable for short periods, long-term storage at 2-8°C (refrigerated) is recommended. Some suppliers of similar brominated thiazole derivatives also suggest storing at 4°C and protecting the compound from light.[1] The container should be tightly sealed and stored in a dry, well-ventilated place.[2]
-
Causality: Lower temperatures slow down potential degradation pathways, such as hydrolysis of the ethyl ester moiety, which can be catalyzed by trace amounts of moisture or acid. Halogenated heterocyclic compounds can also be sensitive to light over extended periods, leading to gradual decomposition.
Q2: Is this compound sensitive to air or moisture?
A2: While specific data on this exact molecule's sensitivity is limited, as a best practice for halogenated organic compounds, especially esters, it is prudent to minimize exposure to air and moisture. We recommend storing it under an inert atmosphere (e.g., Argon or Nitrogen) , particularly if it will be stored for many months or if high-purity is critical for sensitive downstream applications.
-
Expert Insight: The thiazole ring itself is relatively stable and aromatic.[3] However, the ester functional group is susceptible to hydrolysis. Moisture from the air can slowly hydrolyze the ethyl ester to the corresponding carboxylic acid, which could interfere with subsequent reactions, such as amide couplings.
Q3: What personal protective equipment (PPE) is required when handling the solid compound?
A3: Standard laboratory PPE is required. Although a full GHS hazard profile is not available from all sources for this specific compound, related brominated thiazoles are classified as acute toxicity hazards (oral), skin irritants, and serious eye irritants.[4][5] Therefore, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[2][5]
Data Summary: Recommended Storage & Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation and hydrolysis. |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents slow moisture-induced hydrolysis of the ester. |
| Light | Protect from light (Amber vial) | Prevents potential photodecomposition.[1] |
| Container | Tightly sealed | Prevents contamination and moisture ingress.[2] |
| Handling | Chemical Fume Hood | Avoids inhalation of fine particulates.[5] |
Section 2: Solution Preparation & Stability (FAQs)
Q4: What are the best solvents for dissolving this compound?
A4: Based on its structure (XLogP3: 3.74930), the compound is nonpolar and should be readily soluble in common organic solvents.[2]
-
Recommended: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), and Dimethylformamide (DMF).
-
Use with Caution: Protic solvents like methanol or ethanol could potentially participate in transesterification reactions, especially if heated or in the presence of acid/base catalysts.
-
Insoluble: Water and other highly polar, protic solvents.
Q5: How should I store solutions of this compound?
A5: Solutions are generally less stable than the solid material. If a stock solution must be prepared and stored:
-
Use a dry, anhydrous-grade aprotic solvent.
-
Store the solution in a tightly sealed vial with a PTFE-lined cap at -20°C .
-
Protect the solution from light.
-
It is recommended to use freshly prepared solutions for best results. Long-term storage (weeks to months) is discouraged without re-validation of purity.
Section 3: Troubleshooting Experimental Issues
This section provides a logical framework for diagnosing experimental problems that may be linked to the quality or handling of the starting material.
Q6: My reaction yield is low or zero. Could the starting material be the problem?
A6: Yes, improper storage or handling can compromise the compound's integrity. Before re-running the reaction, assess the starting material.
-
Expert Insight: The most likely degradation pathway is the hydrolysis of the ethyl ester to 5-bromo-2-phenylthiazole-4-carboxylic acid. This acid will not behave the same way in many reactions. For example, in a Suzuki coupling, the carboxylic acid may interfere with the catalyst.
Troubleshooting Workflow: Investigating Starting Material Integrity
This workflow helps determine if the starting material is compromised.
Caption: Troubleshooting workflow for assessing starting material integrity.
Q7: What should I look for in a ¹H NMR spectrum to check for degradation?
A7: The primary check is for the presence of the ethyl ester signals.
-
Intact Compound: You should see a triplet at ~1.4 ppm (for the -CH₃) and a quartet at ~4.4 ppm (for the -OCH₂-).
-
Hydrolyzed Compound: The disappearance of these signals, coupled with the appearance of a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton (-COOH), indicates hydrolysis.
Section 4: Safety & Disposal Protocols
Experimental Protocol: Safe Handling and Weighing
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate height.
-
Environment: Place a balance inside the fume hood. If not possible, use a contained weighing station.
-
Aliquotting: Allow the reagent bottle to equilibrate to room temperature before opening to prevent moisture condensation.
-
Transfer: Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Cleanup: Close the main container tightly. Wipe down the spatula and weighing area with a damp cloth to remove any fine powder.
-
Disposal of PPE: Dispose of contaminated gloves and wipes in the designated solid chemical waste container.
Q8: How should I dispose of waste containing this compound?
A8: Dispose of waste in accordance with local, state, and federal regulations.
-
Solid Waste: Unused solid material and contaminated consumables (e.g., weigh boats, gloves) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated halogenated organic waste container. Do not pour down the drain.
References
Validation & Comparative
A Researcher's Guide to Screening Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Derivatives for Biological Activity
For researchers and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth technical comparison and screening workflow for a specific, promising class of these compounds: Ethyl 5-bromo-2-phenylthiazole-4-carboxylate derivatives. While direct experimental data for this exact series of derivatives is emerging, this guide synthesizes current knowledge from closely related analogs to provide a robust framework for their biological evaluation. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and explore the potential mechanisms of action, empowering researchers to effectively screen these compounds for anticancer, antimicrobial, and anti-inflammatory activities.
The Thiazole Scaffold: A Versatile Core for Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding allow for potent interactions with a variety of biological targets.[1] This versatility has led to the development of thiazole-containing drugs with a wide range of applications. This guide will focus on the screening of derivatives of a specific core structure: this compound. The strategic inclusion of a bromo group at the 5-position and a phenyl group at the 2-position, coupled with an ethyl carboxylate at the 4-position, provides a template ripe for derivatization and biological exploration.
Comparative Biological Activity of Thiazole Analogs
While specific data for the title compound series is still under extensive research, the biological activities of structurally similar thiazole derivatives provide valuable insights into their potential. The following tables summarize the reported activities of various 2-aryl-5-bromothiazole and 2-phenylthiazole-4-carboxylate analogs, offering a comparative baseline for screening efforts.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-(4-chlorophenyl)thiazole derivative | MDA-MB-231 | 3.52 | [3] |
| Analog 2 | 2-(4-bromophenyl)thiazole derivative | MDA-MB-231 | 4.89 | [3] |
| Analog 3 | 2-(3-nitrophenyl)thiazole derivative | MDA-MB-231 | 1.21 | [3] |
| Analog 4 | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | A549 | 23.30 | [4] |
| Analog 5 | N-(p-tolyl)thiazole-4-carboxamide with p-nitro substitution | SKNMC | 10.8 | [2] |
| Analog 6 | N-(p-tolyl)thiazole-4-carboxamide with m-chloro substitution | Hep-G2 | 11.6 | [2] |
Note: The presented data is for structurally related compounds to guide the screening of this compound derivatives.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Analog 7 | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 | [1] |
| Analog 8 | 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 | [1] |
| Analog 9 | 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate derivative | S. aureus | 125 | [5] |
| Analog 10 | 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate derivative | C. albicans | 250 | [5] |
| Analog 11 | Phenylthiazole with 1,3,4-thiadiazole thione | R. solanacearum | 2.23 | [6] |
Note: The presented data is for structurally related compounds to guide the screening of this compound derivatives.
Experimental Workflows for Biological Screening
A systematic approach to screening is crucial for identifying the most promising derivatives. The following section outlines a logical workflow and provides detailed protocols for the primary assays.
Screening Workflow
Caption: A logical workflow for the synthesis and biological screening of novel chemical entities.
Detailed Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; Candida albicans for fungi) in nutrient broth for 24 hours.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Agar Plate Preparation and Inoculation:
-
Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Once the agar has solidified, spread 100 µL of the microbial inoculum evenly over the surface of the agar using a sterile spreader.
-
-
Well Preparation and Compound Application:
-
Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Prepare stock solutions of the thiazole derivatives in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1 hour at room temperature to allow for diffusion of the compounds.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
-
Data Analysis:
-
Compare the zone of inhibition of the test compounds with that of the positive control. A larger zone of inhibition indicates higher antimicrobial activity.
-
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay screens for inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2, and this activity can be measured using a colorimetric or fluorometric probe.
Protocol (Fluorometric):
-
Reagent Preparation:
-
Prepare the COX-2 enzyme, assay buffer, probe, and cofactor solutions as per the manufacturer's instructions (e.g., from a commercial kit).
-
Prepare a solution of arachidonic acid (substrate).
-
-
Inhibitor and Control Preparation:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds.
-
Prepare an inhibitor control (e.g., Celecoxib) and an enzyme control (no inhibitor).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either the test inhibitor, inhibitor control, or solvent for the enzyme control.
-
Add the diluted COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC50 value from the dose-response curve.
-
Potential Mechanisms of Action
Understanding the potential molecular targets of this compound derivatives can guide further studies and optimization. Based on the activities of related thiazole compounds, two key signaling pathways are of particular interest:
Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.
Caption: The PI3K/Akt signaling pathway and potential inhibition by thiazole derivatives.
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response.[5] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
References
- 1. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Thiazole Derivatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its functionalization is paramount in the design of novel therapeutic agents, and halogenated thiazoles serve as versatile synthons for introducing molecular diversity. The choice between a bromo- or chloro-substituent on the thiazole ring is a critical decision in synthetic strategy, profoundly influencing reaction conditions, yields, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-thiazole derivatives in key synthetic transformations, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their drug discovery endeavors.
At the Heart of the Matter: The Carbon-Halogen Bond
The fundamental difference in reactivity between bromo- and chloro-thiazoles lies in the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy for the C-Br bond means that less energy is required to cleave it, rendering bromothiazoles generally more reactive in reactions where C-X bond scission is a key step, such as in palladium-catalyzed cross-coupling reactions.[2]
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Trend
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, the superior reactivity of bromothiazoles is consistently observed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organic halide, is a workhorse in medicinal chemistry. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the C-X bond.[3] The weaker C-Br bond undergoes this oxidative addition more readily than the stronger C-Cl bond, leading to faster reaction rates and often allowing for the use of milder reaction conditions.[1][4]
While direct side-by-side quantitative data for thiazole derivatives is sparse in the literature, the trend is well-established for a wide range of aryl and heteroaryl halides. For instance, in the coupling of halobenzothiazoles, the C-Br bond shows significantly higher susceptibility to oxidative addition.[4] To achieve comparable yields with chlorothiazoles, more forcing conditions or specialized, highly active catalyst systems are often necessary.[2][5][6] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive chloro-substituents.[5][7]
Comparative Data: Suzuki-Miyaura Coupling of Halosubstituted Heterocycles (Illustrative)
| Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromobenzimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90% |
| 2-Chlorobenzimidazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | ~85% |
Note: This data is representative for analogous heterocyclic systems and illustrates the general trend. Actual results for thiazole derivatives may vary.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorothiazole with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a less reactive chlorothiazole derivative, often requiring a more active catalyst system.
Materials:
-
2-Chlorothiazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chlorothiazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[9] Similar to the Suzuki coupling, the oxidative addition of palladium to the C-X bond is a crucial step.[9] Consequently, bromothiazoles are more reactive substrates than chlorothiazoles in Heck reactions. Reactions with bromothiazoles can often be performed at lower temperatures and with lower catalyst loadings. Achieving efficient coupling with chlorothiazoles typically requires higher temperatures and more specialized ligands.[10]
Experimental Protocol: Heck Reaction of 2-Bromothiazole with Styrene
This protocol provides a general method for the Heck reaction using a more reactive bromothiazole derivative.
Materials:
-
2-Bromothiazole (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a reaction vessel, combine 2-bromothiazole, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of conjugated systems.[11] The catalytic cycle involves both palladium and copper catalysts.[11] The initial oxidative addition of the palladium catalyst to the C-X bond follows the same reactivity trend: C-Br > C-Cl.[1][12] Therefore, bromothiazoles are generally more efficient coupling partners in Sonogashira reactions, reacting under milder conditions than their chloro counterparts.[13][14]
Experimental Protocol: Sonogashira Coupling of 2-Bromothiazole with Phenylacetylene
This protocol describes a typical Sonogashira coupling with a bromothiazole.
Materials:
-
2-Bromothiazole (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add 2-bromothiazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add THF and Et₃N, followed by the addition of phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be reversed in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate.[15] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. A more electronegative halogen substituent can better stabilize the negative charge of the Meisenheimer complex through an inductive effect. However, the C-X bond cleavage in the second step is also a factor. For many heteroaromatic systems, the reactivity order is often F > Cl > Br > I, as the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack. While direct comparative kinetic data for thiazoles is not abundant, for many electron-deficient heteroarenes, both chloro- and bromo-derivatives can undergo SNAr with thiols and other nucleophiles.[16]
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents.[16] This reaction is typically very fast, and the rates generally follow the trend I > Br > Cl.[16][17] The reaction involves the nucleophilic attack of an organometallic reagent (e.g., butyllithium) on the halogen atom. The greater polarizability of the C-Br bond compared to the C-Cl bond facilitates this attack, making bromothiazoles more susceptible to metal-halogen exchange. This reaction is often performed at very low temperatures to avoid side reactions.[18]
Conclusion: A Strategic Choice
The choice between a bromo- or chloro-thiazole derivative is a strategic one, dictated by the desired transformation and the overall synthetic plan.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), bromothiazoles are the more reactive and often preferred starting materials , allowing for milder reaction conditions and potentially higher yields.
-
Chlorothiazoles, while less reactive, are often more cost-effective and readily available , making them attractive for large-scale synthesis. The development of highly active catalyst systems has significantly expanded the utility of chlorothiazoles in cross-coupling reactions.
-
In nucleophilic aromatic substitution, the reactivity order can be less straightforward , with chloro-derivatives sometimes showing comparable or even higher reactivity than bromo-derivatives, depending on the specific substrate and nucleophile.
-
For metal-halogen exchange, bromothiazoles react more readily due to the greater polarizability of the C-Br bond.
Ultimately, a thorough understanding of the underlying chemical principles governing the reactivity of these halogenated building blocks is essential for the efficient and successful development of novel thiazole-containing drug candidates.
Visualizing the Mechanisms
Caption: The two-step addition-elimination mechanism of SNAr reactions.
References
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. sctunisie.org [sctunisie.org]
- 11. researchgate.net [researchgate.net]
- 12. ijnc.ir [ijnc.ir]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. ethz.ch [ethz.ch]
Structure-activity relationship (SAR) studies of 2-phenylthiazole analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Phenylthiazole Analogs for Drug Discovery
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have demonstrated a broad spectrum of pharmacological actions, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties, making them highly attractive candidates for novel therapeutic agent development.[2][3][4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylthiazole analogs across different therapeutic areas. By synthesizing experimental data from key studies, we will elucidate the causal relationships between specific structural modifications and their resulting biological effects, offering field-proven insights for researchers, scientists, and drug development professionals.
Comparative SAR Analysis by Therapeutic Area
The biological activity of 2-phenylthiazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and thiazole rings. The following sections dissect these relationships based on the targeted biological activity.
Antifungal Activity: Targeting Lanosterol 14α-demethylase (CYP51)
A significant focus of 2-phenylthiazole research has been the development of potent antifungal agents that target lanosterol 14α-demethylase (CYP51).[2][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 disrupts membrane integrity, ultimately leading to fungal cell death.[3]
SAR studies have been pivotal in optimizing these compounds. Starting with lead compounds like SCZ-14, which showed moderate antifungal activity, researchers have systematically modified the scaffold to enhance potency.[2][6]
Key SAR Insights:
-
Substitution at Thiazole C4-Position: The 4-position of the thiazole ring is highly sensitive to substitution. Even small alkyl groups (methyl, ethyl) at this position can lead to a dramatic decrease or complete loss of antifungal activity against strains like Candida albicans.[1] This suggests that this position may be involved in a critical binding interaction within the active site of CYP51, where steric hindrance is detrimental.
-
Substitution on the Phenyl Ring: Modifications on the 2-phenyl ring are crucial for potency. Optimized compounds often feature specific substitution patterns that enhance binding affinity.
-
Lead Optimization: Through structural optimization, compound B9 emerged from the SCZ-14 lead. B9 exhibited potent activity against a range of clinically relevant fungal strains, including fluconazole-resistant ones, and demonstrated low cytotoxicity, marking it as a promising candidate for further development.[2][6]
Table 1: Comparative Antifungal Activity of 2-Phenylthiazole Analogs
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| SCZ-14 (Lead) | Unsubstituted at Thiazole C4 | Candida albicans | 1–16 | [2][3] |
| Analog A1 | Unsubstituted at Thiazole C4 | C. albicans ATCC 10231 | 4 | [1] |
| Analog A2 | CH₃ at Thiazole C4 | C. albicans ATCC 10231 | >64 | [1] |
| Analog A3 | C₂H₅ at Thiazole C4 | C. albicans ATCC 10231 | >64 | [1] |
| B9 (Optimized) | Optimized Phenyl Substituents | Candida albicans | 0.5 | [3] |
| B9 (Optimized) | Optimized Phenyl Substituents | Cryptococcus neoformans | 0.25 | [3] |
| B9 (Optimized) | Optimized Phenyl Substituents | Candida glabrata | 2 | [3] |
Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines
2-Phenylthiazole derivatives, particularly 2-phenylthiazole-4-carboxamides, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines.[7]
Key SAR Insights:
-
Arylacetamido Moiety: The SAR of an arylacetamido group attached to the para-position of the 2-phenyl ring has been explored.[7]
-
Methoxy Substituents: The position of a methoxy group on the arylacetamido pendant was found to be critical. A 4-methoxy substitution improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy group maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[7] This highlights the differential binding pocket topographies of the molecular targets in these cell lines.
-
Fluoro Substituents: A 3-fluoro analog demonstrated a good cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 µg/mL.[7] The electronegativity and small size of the fluorine atom likely contribute to enhanced binding interactions or improved pharmacokinetic properties.
-
Nitro Moiety: In a separate series of N-phenyl-2-p-tolylthiazole-4-carboxamides, a compound with a para-nitro moiety on the N-phenyl ring showed the best anticancer activity against the SKNMC (neuroblastoma) cell line, suggesting that strong electron-withdrawing groups can be beneficial for cytotoxicity in certain contexts.[8]
Table 2: Comparative Anticancer Activity (IC₅₀ in µg/mL) of 2-Phenylthiazole-4-carboxamide Analogs
| Compound ID | Key Substituent on Arylacetamido Moiety | T47D (Breast) | Caco-2 (Colorectal) | HT-29 (Colon) | Reference |
| Analog Series | 4-Methoxy | - | Improved Activity | - | [7] |
| Analog Series | 2-Methoxy | Maintained Activity | - | Maintained Activity | [7] |
| Analog Series | 3-Fluoro | < 10 | < 10 | < 10 | [7] |
Antimicrobial Activity: Combating Plant Pathogens and Bacteria
The 2-phenylthiazole scaffold has also been exploited to develop agents against bacterial pathogens, including those affecting plants.
Key SAR Insights:
-
Hybrid Molecules: Incorporating a 1,3,4-thiadiazole thione moiety into the phenylthiazole skeleton has yielded compounds with potent antibacterial and antifungal activities against plant pathogens.[9]
-
Positional Effects of Substituents: For this hybrid series, introducing an electron-withdrawing group at the meta-position of the phenyl ring was found to enhance antibacterial activity against Ralstonia solanacearum. In contrast, an electron-withdrawing group at the ortho-position was favorable for antifungal activity against Sclerotinia sclerotiorum.[9] This demonstrates how subtle positional changes can switch the selectivity of the compound's biological activity.
-
Activity Against MRSA: The phenylthiazole nucleus is a prominent pharmacophore in designing new compounds active against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[10] SAR studies in this area focus on balancing lipophilicity with metabolic stability and solubility to create effective anti-MRSA agents.[10]
Table 3: Comparative Activity of Phenylthiazole-Thiadiazole Hybrids Against Plant Pathogens
| Compound ID | Key Substituent on Phenyl Ring | R. solanacearum (EC₅₀, µg/mL) | S. sclerotiorum (EC₅₀, µg/mL) | Reference |
| 5k | meta-CF₃ | 2.23 | - | [9] |
| 5b | ortho-F | - | 0.51 | [9] |
| Thiodiazole copper (Control) | - | 52.01 | - | [9] |
| Carbendazim (Control) | - | - | 0.57 | [9] |
Core Methodologies and Experimental Workflows
The trustworthiness of SAR studies relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies employed in the synthesis and evaluation of 2-phenylthiazole analogs.
General Synthesis: Hantzsch Thiazole Synthesis
A classical and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of a thioamide with an α-haloketone.
Caption: General workflow of the Hantzsch thiazole synthesis.
Biological Evaluation Protocols
1. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which no turbidity (growth) is observed.
2. In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondria, where viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a specific density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-phenylthiazole derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[4]
Mechanistic Pathways and Workflow Visualization
Understanding the mechanism of action is crucial for rational drug design. Visualizing these pathways and the overall research workflow can provide clarity.
Signaling Pathway: CYP51 Inhibition
The antifungal action of many 2-phenylthiazole analogs is rooted in the disruption of the ergosterol biosynthesis pathway, a process vital for fungal cell membrane integrity.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Overall Drug Discovery Workflow
The process of identifying a lead compound from a privileged scaffold like 2-phenylthiazole follows a logical, iterative workflow.
Caption: An iterative workflow for SAR-driven drug discovery.
Summary and Future Directions
The 2-phenylthiazole scaffold is a versatile and highly druggable core structure. SAR studies have consistently demonstrated that its biological activity can be finely tuned through specific substitutions.
-
For antifungal agents , maintaining an unsubstituted C4-position on the thiazole ring is critical, while modifications on the phenyl ring drive potency against CYP51.
-
For anticancer agents , the placement of electron-donating (methoxy) or electron-withdrawing (fluoro, nitro) groups on peripheral aromatic rings dictates cytotoxicity and cell-line selectivity.
-
For antimicrobials , the positional isomers of electron-withdrawing groups can switch activity between antibacterial and antifungal targets.
Future research should continue to explore novel substitutions and the hybridization of the 2-phenylthiazole core with other pharmacophores. A deeper understanding of the specific molecular targets and their three-dimensional binding interactions through computational modeling will further accelerate the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and improved safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Evaluating the In Vitro Efficacy of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate: A Screening Cascade Approach
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a thorough in vitro evaluation of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate. Given that this molecule is a known synthetic intermediate for pharmacologically active compounds, particularly kinase inhibitors, a systematic screening cascade is essential to elucidate its intrinsic biological activity and potential therapeutic value.
Instead of a rigid protocol, we present a logical, multi-tiered approach that begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays. This self-validating workflow is designed to maximize data output while conserving resources, providing a robust foundation for further preclinical development.
Part 1: Foundational Rationale and Strategic Overview
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, while documented as a precursor, contains this key moiety. Its structural similarity to known kinase inhibitors, particularly PIM1 kinase inhibitors, provides a strong rationale for investigating its potential as a cytotoxic or enzyme-inhibitory agent.
Our proposed screening strategy is structured as a three-tier cascade. This approach ensures that specific, resource-intensive assays are only performed after a foundational level of biological activity has been confirmed.
Caption: Proposed three-tier in vitro screening cascade for this compound.
Part 2: Tier 1 - Primary Screening: Broad Cytotoxicity
Objective: To determine if the compound exhibits general cytotoxic effects against cancerous cell lines, providing the initial " go/no-go " decision.
The foundational assay for any potential anti-cancer agent is the assessment of its ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric method that is widely adopted for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Key Assay: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data (Illustrative Example)
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | 8.5 |
| This compound | A549 | 12.2 |
| This compound | HCT116 | 7.9 |
| Doxorubicin (Positive Control) | MCF-7 | 0.9 |
| Doxorubicin (Positive Control) | A549 | 1.2 |
| Doxorubicin (Positive Control) | HCT116 | 0.8 |
| Vehicle (DMSO) | All | >100 |
Interpretation: In this illustrative dataset, the compound shows moderate cytotoxic activity. An IC50 value below 10 µM is often considered a promising result in early-stage screening and justifies progression to Tier 2 assays.
Part 3: Tier 2 - Target Class Identification
Objective: To investigate the potential mechanism of action, focusing on kinase inhibition and apoptosis induction, given the compound's structural alerts.
Key Assay 1: In Vitro Kinase Inhibition Assay
Since the compound is a precursor to PIM1 kinase inhibitors, a direct assessment of its activity against a panel of kinases is a logical next step. Cell-free kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This commercial assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., PIM1, PIM2, PIM3), the substrate peptide, and ATP.
-
Compound Addition: Add this compound at various concentrations. Include a known inhibitor as a positive control (e.g., SGI-1776 for PIM kinases).
-
Reaction Incubation: Incubate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure luminescence using a plate reader. Lower light signal indicates higher kinase inhibition.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each kinase.
Comparative Data (Illustrative Example)
| Compound | Kinase Target | IC50 (nM) |
| This compound | PIM1 | 750 |
| This compound | PIM2 | 1,500 |
| This compound | PIM3 | >10,000 |
| SGI-1776 (Control) | PIM1 | 25 |
Interpretation: The data suggests a moderate and selective inhibitory activity against PIM1 kinase. This provides a strong lead for the compound's mechanism of action.
Key Assay 2: Annexin V/PI Apoptosis Assay
To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is essential. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.
This assay, analyzed via flow cytometry, distinguishes between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
An increase in the Annexin V-positive populations following treatment indicates apoptosis induction.
Part 4: Tier 3 - Specific Target Validation & Pathway Analysis
Objective: To confirm that the inhibition of the identified target (PIM1 kinase) is responsible for the cellular effects observed.
Key Assay: Western Blot for Phospho-Substrates
PIM1 kinase is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, such as BAD. A key validation experiment is to measure the phosphorylation status of a known PIM1 substrate in cells treated with the compound. A decrease in the phosphorylation of BAD (at Ser112) would strongly support the on-target activity of the compound.
Caption: Simplified PIM1 signaling pathway showing inhibition by the test compound.
Experimental Protocol: Western Blot
-
Cell Treatment & Lysis: Treat HCT116 cells with the compound at its IC50 concentration for 24 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize the phospho-BAD signal to total BAD and the loading control. A significant decrease in the p-BAD/Total BAD ratio in treated cells compared to control confirms target engagement.
Conclusion
This guide outlines a systematic, hypothesis-driven approach for evaluating the in vitro efficacy of this compound. By progressing through a tiered cascade—from broad cytotoxicity screening to specific kinase inhibition and finally to cellular mechanism of action—researchers can build a comprehensive profile of the compound's biological activity. This structured methodology ensures that experimental choices are logical, data is self-validating, and resources are allocated efficiently, providing a solid foundation for hit-to-lead optimization and further drug development efforts.
A Researcher's Comparative Guide to the Cytotoxicity of Novel Thiazole Compounds
Introduction: The Prominence of the Thiazole Scaffold in Anticancer Drug Development
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its structural features allow for diverse interactions with biological targets, making it a privileged scaffold in drug design.[3][4] This is evidenced by the clinical success of thiazole-containing anticancer drugs like Dasatinib and Ixazomib.[3] As researchers continue to explore the vast chemical space of thiazole derivatives, robust and standardized methods for evaluating their cytotoxic potential are paramount.[1][5]
This guide serves as a technical resource for researchers in drug discovery, providing a comparative framework for assessing the cytotoxicity of novel thiazole compounds. We will delve into the causality behind experimental choices, detail validated protocols, and present a model for comparative data analysis, ensuring a foundation of scientific integrity and reproducibility.
Core Principles of In Vitro Cytotoxicity Profiling
The primary goal of initial cytotoxicity screening is to determine a compound's ability to inhibit cell growth or induce cell death.[6] This is quantified by the IC50 value, the concentration at which a compound inhibits 50% of a biological process, such as cell proliferation.[7][8] A successful anticancer agent should be potent (low IC50 against cancer cells) and selective (high IC50 against normal cells).
To achieve a comprehensive profile, a panel of cell lines is essential. This should include:
-
Multiple Cancer Cell Lines: From different tissue origins (e.g., breast, lung, colon) to assess the breadth of the compound's activity.[9][10]
-
A Non-Malignant Cell Line: (e.g., normal human fibroblasts) to determine the compound's selectivity index (SI), a critical measure of its potential therapeutic window. The SI is calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI is desirable, indicating greater toxicity towards cancer cells.[11]
A Standardized Workflow for Cytotoxicity Assessment
A logical and systematic workflow is crucial for generating reliable and comparable data. The process begins with compound preparation and cell culture, followed by treatment and subsequent viability assessment using various assays. The final stage involves data analysis to determine key parameters like IC50 and selectivity.
Caption: Standard workflow for in vitro cytotoxicity profiling of novel compounds.
Key Experimental Protocols for Cytotoxicity Evaluation
Choosing the right assay is critical. It is advisable to use at least two assays based on different principles to confirm results and rule out compound interference.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is proportional to the number of viable cells.[12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[13][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Allow cells to adhere for 24 hours.[15]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the thiazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of the stable cytosolic enzyme LDH into the culture medium upon cell lysis or membrane damage.[16][17] This provides a direct measure of cytotoxicity.[18][19]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully transfer a small amount of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that produces a colored product.[18]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[18]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) to determine the IC50 value.
Comparative Analysis: A Case Study
To illustrate the data analysis process, we present hypothetical results for two novel compounds, Thiazole-A and Thiazole-B , compared against the standard drug Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50 in µM) after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | NHF (Normal Fibroblast) | Selectivity Index (vs. HCT116) |
| Thiazole-A | 8.5 ± 0.7 | 12.3 ± 1.1 | 4.1 ± 0.3 | 55.4 ± 4.8 | 13.5 |
| Thiazole-B | 25.1 ± 2.2 | 30.8 ± 2.9 | 18.9 ± 1.5 | > 100 | > 5.3 |
| Doxorubicin | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.6 ± 0.08 | 3.0 ± 0.4 | 5.0 |
Interpretation:
-
Potency: Thiazole-A demonstrates good, single-digit micromolar potency against the HCT116 colon cancer cell line.[20] Thiazole-B is significantly less potent. Both are less potent than the clinical drug Doxorubicin.
-
Selectivity: Thiazole-A exhibits a selectivity index of 13.5, which is considerably better than that of Doxorubicin (SI = 5.0). This suggests Thiazole-A may have a more favorable safety profile. Thiazole-B also shows good selectivity, but its lower potency makes it a less attractive candidate.
Investigating the Mechanism: Apoptosis Detection with Annexin V
For promising compounds like Thiazole-A, understanding the mechanism of cell death is the next critical step. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[22] The Annexin V assay is a standard method for detecting early-stage apoptosis.[23][24]
In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[25] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[23][26] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.[24][27]
Caption: Cell population differentiation using Annexin V and Propidium Iodide staining.
Conclusion and Future Perspectives
This guide outlines a systematic approach to the cytotoxic evaluation of novel thiazole compounds. By employing multiple assays, a diverse cell line panel, and a logical workflow, researchers can generate robust and comparable data. A compound like the hypothetical Thiazole-A, showing both potency and selectivity, warrants further investigation. Subsequent studies would include confirming apoptosis through caspase activity assays, analyzing effects on the cell cycle, and ultimately, progressing to in vivo animal models to assess efficacy and safety in a whole-organism context.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. clyte.tech [clyte.tech]
- 9. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 20. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 21. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. biologi.ub.ac.id [biologi.ub.ac.id]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. kumc.edu [kumc.edu]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2,5-Disubstituted Thiazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry and drug development. Specifically, the 2,5-disubstituted thiazole framework is a recurring feature in a multitude of bioactive compounds, including antimicrobial, anticancer, and antidiabetic agents.[1] Consequently, the efficient and versatile synthesis of this scaffold is a critical endeavor for researchers in both academic and industrial settings.
This guide provides a comparative analysis of prominent synthetic methodologies for accessing 2,5-disubstituted thiazoles. We will delve into the venerable Hantzsch synthesis, a cornerstone of heterocyclic chemistry, and contrast it with modern, innovative strategies such as palladium-catalyzed direct C-H arylation and a novel one-pot synthesis from α-amino acids. Through a detailed examination of reaction mechanisms, experimental protocols, and comparative performance data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
Comparative Overview of Key Synthetic Routes
The choice of a synthetic strategy for 2,5-disubstituted thiazoles is governed by factors such as the desired substitution pattern, the availability and functional group tolerance of starting materials, and the desired reaction efficiency and scalability. The following table summarizes the key parameters of the synthetic routes discussed in this guide.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp. - Reflux | 70 - 95% | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times; α-haloaldehydes can be unstable. |
| Palladium-Catalyzed Direct C-H Arylation | Thiazole, Aryl Bromide | Pd(OAc)2, Base (e.g., KOAc) | 12 - 24 h | 120 - 150 °C | 60 - 90% | High efficiency for diarylthiazoles, avoids pre-functionalization. | Requires a metal catalyst, can have high catalyst loading, limited to aryl substituents. |
| One-Pot from α-Amino Acids | N-Substituted α-Amino Acid | Thionyl Chloride (SOCl2), DBU | ~1 h | Room Temperature | 80 - 99% | Metal-free, mild conditions, broad functional group tolerance, readily available starting materials. | Primarily demonstrated for N-substituted thiazoles. |
The Hantzsch Thiazole Synthesis: The Classic Workhorse
First reported by Arthur Hantzsch in 1887, this reaction remains one of the most popular and reliable methods for constructing the thiazole ring.[2] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[2]
Causality of the Mechanism
The Hantzsch synthesis is a robust cyclocondensation reaction. The mechanism proceeds through a series of well-defined steps, each with a clear causal relationship. Understanding this sequence is key to troubleshooting and optimizing the reaction for specific substrates.
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring.[3][4]
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction pathway of the Hantzsch synthesis.
Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a clear, step-by-step method for a typical Hantzsch synthesis. The formation of a precipitate serves as a visual confirmation of product formation.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.[4]
Palladium-Catalyzed Direct C-H Arylation: A Modern Approach to Diarylthiazoles
In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool in organic synthesis. For the preparation of 2,5-diarylthiazoles, palladium-catalyzed direct arylation offers an efficient and atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[5]
Mechanistic Rationale
This methodology typically involves the reaction of a thiazole derivative with an aryl bromide in the presence of a palladium catalyst and a base. The currently accepted mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst coordinates to the thiazole ring, and a base assists in the cleavage of a C-H bond, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to furnish the 2,5-diarylthiazole and regenerate the active palladium catalyst.[6]
Diagram 2: Palladium-Catalyzed Direct C-H Arylation Workflow
Caption: A generalized workflow for the synthesis of 2,5-diarylthiazoles via direct C-H arylation.
Validated Experimental Protocol: Ligand-Free Synthesis of 5-Arylated Thiazoles
This protocol details a ligand-free approach, which is both economically and environmentally advantageous.
Materials:
-
Thiazole derivative (2 mmol)
-
Aryl bromide (1 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.001-0.1 mol%)
-
Potassium acetate (KOAc) (2 mmol)
-
N,N-Dimethylacetamide (DMA) (3 mL)
Procedure:
-
In a Schlenk tube, combine the thiazole derivative, aryl bromide, Pd(OAc)2, and KOAc.
-
Add DMA to the tube and seal it.
-
Heat the reaction mixture at 150°C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-arylated thiazole.[5][7]
One-Pot Synthesis from N-Substituted α-Amino Acids: A Mild and Metal-Free Innovation
A recently developed, highly efficient method for the synthesis of 2,5-disubstituted thiazoles utilizes readily available N-substituted α-amino acids as starting materials.[1][8] This approach is notable for being metal-free and proceeding under mild, room temperature conditions.[1][8]
Mechanistic Plausibility
This novel transformation is proposed to proceed through a unique mechanistic sequence. Initially, thionyl chloride (SOCl2) activates the carboxylic acid of the α-amino acid to form an acid chloride. Subsequent elimination and deprotonation by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), generates an enamine intermediate. This enamine then reacts with another equivalent of SOCl2, which acts as the sulfur source, to form a key intermediate that undergoes intramolecular cyclization and subsequent deoxygenation to afford the final 2,5-disubstituted thiazole.[1][8]
Diagram 3: Logical Flow of the α-Amino Acid-Based Synthesis
Caption: The logical progression of the one-pot synthesis from N-substituted α-amino acids.
Self-Validating Experimental Protocol: General Procedure
This protocol is distinguished by its operational simplicity and mild conditions. The reaction's progress can be monitored by standard techniques like TLC or LCMS.
Materials:
-
N-substituted-α-amino acid (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 equiv)
-
Thionyl chloride (SOCl2) (10.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the N-substituted-α-amino acid in DCM at room temperature, add DBU.
-
Slowly add SOCl2 to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LCMS, typically around 1 hour).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2,5-disubstituted thiazole.[1][8]
Conclusion and Future Outlook
The synthesis of 2,5-disubstituted thiazoles is a mature field that continues to evolve with the advent of new synthetic methodologies. The classical Hantzsch synthesis remains a robust and versatile method, particularly for a wide range of substitution patterns. Its primary limitations are the often harsh reaction conditions and the instability of certain α-halocarbonyl precursors.
For the specific and highly valuable class of 2,5-diarylthiazoles, palladium-catalyzed direct C-H arylation offers a more efficient and atom-economical approach by circumventing the need for pre-functionalized starting materials. However, the reliance on a precious metal catalyst and often high reaction temperatures can be drawbacks.
The one-pot synthesis from N-substituted α-amino acids represents a significant advancement, providing a metal-free, rapid, and mild route to a broad range of 2,5-disubstituted thiazoles. Its use of readily available starting materials and operational simplicity make it a highly attractive option for modern synthetic chemistry.
Ultimately, the selection of the optimal synthetic route will depend on the specific target molecule, the available resources, and the desired scale of the reaction. By understanding the underlying mechanisms and practical considerations of each method presented in this guide, researchers can make strategic decisions to efficiently access the valuable 2,5-disubstituted thiazole scaffold for their drug discovery and materials science endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 6. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide: Evaluating Ethyl 5-bromo-2-phenylthiazole-4-carboxylate as a Novel CYP51 Inhibitor
In the landscape of antifungal drug discovery, the relentless pursuit of novel molecular scaffolds that can effectively combat evolving fungal resistance is paramount. The thiazole ring system, a privileged scaffold in medicinal chemistry, has demonstrated a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] Notably, the 2-phenylthiazole moiety is a core structural feature in approved antifungal agents like isavuconazole, underscoring its potential in targeting fungal-specific pathways.[2] This guide presents a comprehensive framework for benchmarking Ethyl 5-bromo-2-phenylthiazole-4-carboxylate, a readily accessible synthetic intermediate, against established inhibitors of a critical fungal enzyme: Cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase.
Our objective is to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded protocol to assess the potential of this compound as a novel antifungal lead. We will delve into the rationale behind the experimental design, provide step-by-step methodologies for key in vitro assays, and offer a clear structure for data analysis and interpretation.
The Scientific Rationale: Why Target CYP51?
CYP51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting CYP51, the production of ergosterol is halted, leading to the accumulation of toxic sterol precursors. This disruption of the cell membrane results in fungal cell death or growth inhibition, making CYP51 an attractive and validated target for antifungal therapy.
The following diagram illustrates the central role of CYP51 in the ergosterol biosynthesis pathway and its point of inhibition by azole antifungals.
Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibitory action of azole drugs on the CYP51 enzyme.
Selecting the Benchmarks: A Comparative Framework
To rigorously evaluate the potential of this compound, it is essential to compare its activity against well-characterized and clinically relevant CYP51 inhibitors. For this guide, we propose the following benchmark compounds:
-
Fluconazole: A first-generation triazole antifungal with a broad spectrum of activity against many yeast species. It serves as a standard baseline for comparison.
-
Itraconazole: A potent, broad-spectrum triazole antifungal, effective against a wider range of fungi, including filamentous fungi like Aspergillus species.
-
Febuxostat: While primarily known as a xanthine oxidase inhibitor for the treatment of gout, its inclusion as a negative control can be insightful, especially as some thiazole derivatives have shown activity against this enzyme.[3] This helps to assess the selectivity of our test compound.
Experimental Workflow for Comparative Evaluation
The following workflow provides a structured approach to benchmarking this compound. This multi-assay strategy allows for a comprehensive assessment of its inhibitory potency, antifungal efficacy, and potential for off-target effects.
Caption: A streamlined workflow for the comprehensive evaluation of a novel antifungal candidate.
Detailed Experimental Protocols
CYP51 Enzyme Inhibition Assay
Principle: This assay quantifies the direct inhibitory effect of the test compound on the activity of recombinant CYP51 from Candida albicans. A fluorescent substrate is often used, which upon demethylation by CYP51, can be converted to a fluorescent product by a coupling enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant C. albicans CYP51 enzyme.
-
Fluorescent substrate (e.g., a lanosterol derivative).
-
NADPH.
-
Coupling enzyme.
-
Test compound and benchmark inhibitors dissolved in DMSO.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
384-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In the microplate, add 1 µL of the compound dilutions. Include wells with DMSO only (negative control) and a known inhibitor like Itraconazole (positive control).
-
Add 20 µL of the assay buffer containing the recombinant CYP51 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the fluorescent substrate and NADPH.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the coupling enzyme solution.
-
Read the fluorescence intensity using a plate reader (e.g., Ex/Em wavelengths appropriate for the chosen substrate).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Antifungal Susceptibility Testing (Broth Microdilution)
Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a fungus. This is a standard method for assessing the in vitro efficacy of antifungal agents.
Methodology:
-
Strains and Media:
-
Candida albicans (e.g., ATCC 90028).
-
Aspergillus fumigatus (e.g., ATCC 204305).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
-
Procedure:
-
Prepare serial dilutions of the test and benchmark compounds in RPMI-1640 medium in a 96-well microplate.
-
Prepare a fungal inoculum suspension and adjust its concentration to the CLSI (Clinical and Laboratory Standards Institute) recommended density.
-
Add the fungal inoculum to each well of the microplate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (C. albicans) or 48-72 hours (A. fumigatus).
-
-
Data Analysis:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth.
-
For a more quantitative measure, a metabolic indicator like resazurin can be added, and the absorbance or fluorescence can be read.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
Principle: This assay assesses the effect of the compound on the viability of a mammalian cell line (e.g., HepG2, a human liver carcinoma cell line). This is crucial for determining the selectivity of the compound for the fungal target over host cells.
Methodology:
-
Cell Line and Media:
-
HepG2 cells (ATCC HB-8065).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test and benchmark compounds in the cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO).
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Summary and Interpretation
The quantitative data from these assays should be compiled into a clear, comparative table to facilitate analysis.
| Compound | CYP51 IC50 (µM) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | HepG2 CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | Experimental | Experimental | Experimental | Experimental | Calculated |
| Fluconazole | Literature/Exp. | Literature/Exp. | Literature/Exp. | Literature/Exp. | Calculated |
| Itraconazole | Literature/Exp. | Literature/Exp. | Literature/Exp. | Literature/Exp. | Calculated |
| Febuxostat (Negative Control) | Expected High | Expected High | Expected High | Literature/Exp. | Not Applicable |
Interpreting the Results:
A promising lead compound would exhibit the following characteristics:
-
Potent CYP51 Inhibition: A low IC50 value, ideally in the sub-micromolar or nanomolar range, comparable to or better than the benchmark inhibitors.
-
Broad Antifungal Activity: Low MIC values against a range of relevant fungal pathogens.
-
Low Cytotoxicity: A high CC50 value, indicating minimal impact on mammalian cell viability.
-
High Selectivity Index: A large ratio of CC50 to IC50, suggesting that the compound is significantly more toxic to the fungal target than to host cells.
Conclusion and Future Directions
This guide provides a robust framework for the initial evaluation of this compound as a potential antifungal agent targeting CYP51. The phenylthiazole core is a well-validated starting point, and this systematic benchmarking approach allows for a data-driven assessment of its potential.[2] Should the results from this initial screening be promising, further studies would be warranted. These could include structure-activity relationship (SAR) studies to optimize the potency and selectivity, in vivo efficacy studies in animal models of fungal infection, and pharmacokinetic profiling to assess its drug-like properties. The journey of drug discovery is incremental, and rigorous, comparative benchmarking is the critical first step in identifying and validating new therapeutic candidates.
References
A Spectroscopic Journey: Differentiating Ethyl 5-bromo-2-phenylthiazole-4-carboxylate from its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, thiazole-containing compounds represent a cornerstone of pharmacologically active molecules. Their inherent structural features allow for a diverse range of biological activities, making them prized scaffolds in drug discovery. Among these, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate stands out as a key intermediate for the synthesis of various therapeutic agents. Its journey from simpler precursors involves distinct chemical transformations that are elegantly mirrored in their spectroscopic signatures. This guide provides an in-depth spectroscopic comparison of this compound with its immediate precursor, Ethyl 2-phenylthiazole-4-carboxylate, offering a clear roadmap for their synthesis and characterization.
The Synthetic Pathway: From Precursors to the Final Product
The construction of the this compound core typically follows the well-established Hantzsch thiazole synthesis, a robust method for the formation of the thiazole ring. This is followed by a regioselective bromination at the C5 position of the thiazole ring.
The synthesis commences with the reaction of thiobenzamide and ethyl 2-chloro-3-oxobutanoate . The thiobenzamide, with its nucleophilic sulfur, attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This is followed by an intramolecular cyclization and subsequent dehydration to yield Ethyl 2-phenylthiazole-4-carboxylate .
The final step involves the selective bromination of the electron-rich thiazole ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations, typically proceeding in a suitable solvent like carbon tetrachloride or chloroform, often with a radical initiator.[1] This reaction introduces a bromine atom at the 5-position of the thiazole ring, yielding the target compound, This compound .
Spectroscopic Comparison: Unveiling the Structural Changes
The transformation from Ethyl 2-phenylthiazole-4-carboxylate to its 5-bromo derivative is accompanied by distinct changes in their respective spectra. A detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data provides unequivocal evidence of the successful bromination.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The most telling change in the ¹H NMR spectrum upon bromination is the disappearance of the signal corresponding to the proton at the C5 position of the thiazole ring.
| Compound | Chemical Shift (δ) of Thiazole Ring Proton (H5) | Other Aromatic Protons | Ethyl Ester Protons |
| Ethyl 2-phenylthiazole-4-carboxylate | ~8.2 ppm (s, 1H) | ~7.4-8.0 ppm (m, 5H) | ~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H) |
| This compound | Absent | ~7.4-8.0 ppm (m, 5H) | ~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H) |
The singlet at approximately 8.2 ppm in the spectrum of Ethyl 2-phenylthiazole-4-carboxylate is characteristic of the H5 proton. Its absence in the spectrum of the brominated product is a clear indicator of substitution at this position. The signals for the phenyl group and the ethyl ester protons remain largely unchanged, although minor shifts may be observed due to the electronic effect of the bromine atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the bromination. The carbon atom at the C5 position experiences a significant downfield shift due to the deshielding effect of the attached bromine atom.
| Compound | Chemical Shift (δ) of Thiazole Ring Carbons | Phenyl Carbons | Ethyl Ester Carbons |
| Ethyl 2-phenylthiazole-4-carboxylate | C2: ~168 ppm, C4: ~147 ppm, C5: ~128 ppm | ~126-133 ppm | C=O: ~162 ppm, OCH₂: ~61 ppm, CH₃: ~14 ppm |
| This compound | C2: ~167 ppm, C4: ~148 ppm, C5: ~115 ppm | ~126-133 ppm | C=O: ~161 ppm, OCH₂: ~62 ppm, CH₃: ~14 ppm |
The upfield shift of the C5 signal in the brominated compound from ~128 ppm to ~115 ppm is a direct consequence of the heavy atom effect of bromine. The chemical shifts of the other carbons in the molecule are only slightly affected.
Infrared (IR) Spectroscopy
Infrared spectroscopy highlights changes in the vibrational modes of the molecule upon bromination. While many of the characteristic peaks remain, subtle shifts and changes in the fingerprint region can be observed.
| Compound | C=O Stretch (Ester) | C=N Stretch (Thiazole) | Aromatic C-H Stretch | C-Br Stretch |
| Ethyl 2-phenylthiazole-4-carboxylate | ~1710-1730 cm⁻¹ | ~1530-1550 cm⁻¹ | ~3050-3100 cm⁻¹ | Absent |
| This compound | ~1710-1730 cm⁻¹ | ~1520-1540 cm⁻¹ | ~3050-3100 cm⁻¹ | ~500-600 cm⁻¹ |
The most significant difference is the appearance of a new absorption band in the low-frequency region (~500-600 cm⁻¹) corresponding to the C-Br stretching vibration in the brominated product. The other characteristic absorptions, such as the strong ester carbonyl stretch and the thiazole ring vibrations, remain largely in the same region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine.
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Ethyl 2-phenylthiazole-4-carboxylate | m/z 233 | m/z 205 ([M-C₂H₄]⁺), m/z 188 ([M-OC₂H₅]⁺), m/z 103 ([C₆H₅CN]⁺) |
| This compound | m/z 311/313 (approx. 1:1 ratio) | m/z 283/285 ([M-C₂H₄]⁺), m/z 266/268 ([M-OC₂H₅]⁺), m/z 182/184 ([Br-C₆H₅CN]⁺) |
The molecular ion peak for the brominated compound will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (m/z 311 and 313), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This provides definitive evidence of successful bromination.
Experimental Protocols
Synthesis of Ethyl 2-phenylthiazole-4-carboxylate
-
In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in ethanol.
-
Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain Ethyl 2-phenylthiazole-4-carboxylate as a solid.
Synthesis of this compound
-
Dissolve Ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Optionally, add a catalytic amount of a radical initiator such as benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR spectra were recorded on a FT-IR spectrometer using KBr pellets.
-
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Conclusion
The spectroscopic comparison of this compound with its precursor, Ethyl 2-phenylthiazole-4-carboxylate, provides a clear and definitive method for monitoring the synthesis and confirming the structure of the final product. The disappearance of the H5 proton signal in ¹H NMR, the upfield shift of the C5 carbon signal in ¹³C NMR, the appearance of a C-Br stretching band in the IR spectrum, and the characteristic isotopic pattern of bromine in the mass spectrum collectively serve as unambiguous evidence of successful bromination. This detailed spectroscopic analysis is an indispensable tool for researchers engaged in the synthesis and development of novel thiazole-based therapeutic agents.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
This document provides essential procedural guidance for the safe handling and disposal of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS No. 914347-21-0). As a halogenated heterocyclic compound, this chemical requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory compliance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, the procedures outlined below are based on its chemical class, data from analogous structures, and universal hazardous waste management principles.
Hazard Identification and Risk Assessment
This compound belongs to the family of halogenated organic compounds, which are often classified as hazardous waste.[1] Based on data from structurally similar brominated thiazole derivatives, a conservative risk assessment necessitates treating this compound as hazardous.[2][3] The primary anticipated hazards are summarized below.
| Hazard Classification | Potential Effect | Precautionary Statement | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested and seek immediate medical attention.[4] | [2][4] |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wash thoroughly with soap and water after handling.[2] | [2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Avoid contact with eyes. Wear appropriate eye protection.[2][4] | [2][4] |
| Environmental Hazard | Potentially toxic to aquatic life. | Should not be released into the environment.[2][5] | [2][5] |
Given these potential risks, this compound and any materials contaminated with it must not be disposed of in standard trash or down the drain.[6][7] All waste generated must be managed as regulated hazardous chemical waste.
Essential Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). Always consult the glove manufacturer's compatibility chart.[8][9]
-
Eye Protection: Use safety glasses with side shields or, for larger quantities or splash risks, chemical splash goggles.[2][9]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[2][10]
-
Ventilation: All handling and waste collection should occur inside a certified chemical fume hood to minimize inhalation exposure.[5][8]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.[11]
Step 1: Designate a Specific Waste Container Use a chemically compatible, leak-proof container for all waste containing this compound. Plastic containers are often preferred for their durability.[12]
Step 2: Classify as Halogenated Organic Waste This compound contains bromine, classifying it as a halogenated organic. The waste container must be designated exclusively for "Halogenated Organic Waste."[1][5] Do not mix this waste with non-halogenated solvents or other waste streams.[5]
Step 3: Label the Container Immediately As soon as the first drop of waste is added, the container must be labeled.[13] The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]
-
A list of all components and their approximate percentages if it is a mixed waste stream.[11]
Step 4: Collect All Contaminated Materials This waste stream includes:
-
Unused or excess quantities of the pure compound.
-
Solutions containing the compound.
-
Contaminated labware, such as pipette tips, tubes, and gloves.[5]
-
Solvent rinses (e.g., acetone, ethanol) used to decontaminate glassware. These rinses must also be collected in the halogenated waste container.[5]
-
Spill cleanup materials.[13]
Step 5: Keep the Container Securely Closed Hazardous waste containers must remain tightly sealed at all times, except when actively adding waste.[11][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Evaporation of hazardous waste in a fume hood is strictly prohibited.[11][13]
On-Site Storage: The Satellite Accumulation Area (SAA)
Designated SAAs are critical for the safe, temporary storage of hazardous waste at or near the point of generation.[5][12]
-
Location: The SAA must be located in the same room where the waste is generated, typically within a chemical fume hood or a cabinet with secondary containment.[11][12]
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[12]
-
Segregation: Within the SAA, ensure that the halogenated waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11]
-
Container Removal: Once a waste container is full, it must be removed from the SAA within three days.[11] Partially filled containers may remain for up to one year, though institutional policies may be stricter.[7][11]
Emergency Procedures: Spill Management
Immediate and correct response to a chemical spill is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[5]
-
Assess the Spill: For small, manageable spills (typically <1 liter) of known hazards, trained laboratory personnel may proceed with cleanup. For large spills or spills of unknown materials, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[14]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2, including double-gloving with nitrile gloves.[15]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the spill.[5][16] Work from the outside of the spill inward to prevent it from spreading.[17] Do not use combustible materials like paper towels to absorb the bulk of the liquid.[16]
-
Collect Contaminated Material: Carefully collect the absorbent material using spark-proof tools and place it into a designated, sealable hazardous waste container or bag.[14][18]
-
Decontaminate the Area: Once the bulk of the spill is removed, wipe the area with a paper towel, which should then also be disposed of as hazardous waste.[14] Finally, decontaminate the surface with a mild detergent and water solution.[17]
-
Package and Label Waste: Securely seal the container with all spill cleanup materials. Attach a hazardous waste label, clearly identifying the contents as "Spill Debris containing this compound."[14][17]
-
Report the Incident: Report all spills, no matter how small, to your supervisor and your institution's EHS department.[14]
Final Disposal Pathway
The ultimate disposal of this compound is managed through your institution's certified hazardous waste program.
-
Request Pickup: Once your waste container is full or your experiments are complete, follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[5][13]
-
Professional Handling: Do not attempt to transport hazardous waste across campus yourself. Trained EHS professionals will collect the waste from your laboratory's SAA for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
-
Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of via sanitary sewer, storm drains, or in the regular trash.[7][13]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper waste management.
References
- 1. uakron.edu [uakron.edu]
- 2. fishersci.fr [fishersci.fr]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 15. uwyo.edu [uwyo.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
